molecular formula C15H20O7 B15591260 8'-Oxo-6-hydroxydihydrophaseic acid

8'-Oxo-6-hydroxydihydrophaseic acid

カタログ番号: B15591260
分子量: 312.31 g/mol
InChIキー: LYUJWBPVDZIFEZ-LIPQEUTBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

8'-Oxo-6-hydroxydihydrophaseic acid is a useful research compound. Its molecular formula is C15H20O7 and its molecular weight is 312.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H20O7

分子量

312.31 g/mol

IUPAC名

(2E,4E)-5-[(1S,3S,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid

InChI

InChI=1S/C15H20O7/c1-13-6-10(17)7-14(2,22-12(13)20)15(13,21)4-3-9(8-16)5-11(18)19/h3-5,10,16-17,21H,6-8H2,1-2H3,(H,18,19)/b4-3+,9-5+/t10-,13+,14?,15-/m0/s1

InChIキー

LYUJWBPVDZIFEZ-LIPQEUTBSA-N

製品の起源

United States

Foundational & Exploratory

The Biosynthetic Pathway of 8'-Oxo-6-hydroxydihydrophaseic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the formation of abscisic acid (ABA) catabolites, with a specific focus on the elucidated steps towards dihydrophaseic acid (DPA) and the current understanding of its further metabolism, including the putative formation of 8'-Oxo-6-hydroxydihydrophaseic acid. This document details the enzymatic reactions, regulatory mechanisms, and relevant experimental protocols to support further research and development in this area.

Introduction to Abscisic Acid Catabolism

Abscisic acid (ABA) is a critical plant hormone that regulates various aspects of plant growth, development, and stress responses. The endogenous levels of ABA are tightly controlled through a dynamic balance between biosynthesis and catabolism. The primary catabolic pathway for ABA is oxidative degradation, which ensures a rapid turnover of the hormone and allows for precise physiological responses to changing environmental conditions. This pathway involves a series of enzymatic modifications, primarily initiated by hydroxylation, leading to the formation of several catabolites with reduced or altered biological activity.

The Core Biosynthetic Pathway: From ABA to Dihydrophaseic Acid

The main and most well-characterized catabolic pathway of ABA proceeds through a series of oxidation and reduction steps, ultimately yielding dihydrophaseic acid (DPA).

Step 1: 8'-Hydroxylation of Abscisic Acid

The first and rate-limiting step in the major ABA catabolic pathway is the hydroxylation of the 8'-methyl group of ABA to form 8'-hydroxy ABA.[1][2][3] This reaction is catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases .[2][4]

  • Enzyme: ABA 8'-hydroxylase (CYP707A family)[2][4]

  • Substrate: (+)-Abscisic acid

  • Product: 8'-hydroxy ABA

  • Cofactor: NADPH[5]

The CYP707A gene family consists of multiple members (e.g., CYP707A1, CYP707A2, CYP707A3, and CYP707A4 in Arabidopsis thaliana) that exhibit differential expression patterns in various tissues and in response to environmental stimuli, indicating their specific roles in regulating ABA homeostasis.[2][6][7]

Step 2: Isomerization to Phaseic Acid

8'-hydroxy ABA is an unstable intermediate that spontaneously and non-enzymatically rearranges to form phaseic acid (PA) .[3][8] This isomerization involves the cyclization of the 8'-hydroxyl group with the ketone group on the cyclohexene (B86901) ring.

  • Substrate: 8'-hydroxy ABA

  • Product: Phaseic acid (PA)

Step 3: Reduction to Dihydrophaseic Acid

Phaseic acid is further metabolized through the reduction of its 4'-keto group to a hydroxyl group, yielding dihydrophaseic acid (DPA) .[1][9] This reaction is catalyzed by phaseic acid reductase (PAR) .[10]

  • Enzyme: Phaseic acid reductase (PAR)[10]

  • Substrate: Phaseic acid (PA)

  • Product: Dihydrophaseic acid (DPA)

  • Cofactor: NADPH

The following diagram illustrates the core biosynthetic pathway from ABA to DPA.

ABA_Catabolism ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-hydroxy ABA ABA->Hydroxy_ABA CYP707A (ABA 8'-hydroxylase) PA Phaseic Acid (PA) Hydroxy_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Phaseic Acid Reductase (PAR)

Figure 1: Core biosynthetic pathway of ABA catabolism to DPA.

Further Metabolism of Dihydrophaseic Acid and the Putative Formation of this compound

The metabolic fate of DPA is less clearly defined in the scientific literature. While DPA was once considered an end-product of ABA catabolism, further modifications, such as conjugation to form DPA-glucoside (DPA-GS), have been reported.[1]

Regulation of the ABA Catabolic Pathway

The biosynthesis of ABA catabolites is tightly regulated at multiple levels to ensure precise control of ABA homeostasis.

  • Transcriptional Regulation: The expression of genes encoding key enzymes in the pathway, particularly the CYP707A family, is regulated by various factors. Abiotic stresses such as drought, salinity, and cold can induce the expression of CYP707A genes, leading to increased ABA catabolism.[3][6][12] Interestingly, ABA itself can also induce the expression of CYP707A genes, creating a negative feedback loop to maintain appropriate hormone levels.[3][7]

  • Hormonal Crosstalk: Other plant hormones, including gibberellins (B7789140) (GA), ethylene, and cytokinins, can interact with the ABA signaling and metabolic pathways.[1][2][13][14] For instance, GA and ABA often act antagonistically, with GA promoting the expression of some CYP707A genes to reduce ABA levels.[2]

  • Developmental Cues: The expression of ABA metabolic genes is also developmentally regulated, playing crucial roles in processes like seed dormancy and germination.[7]

The following diagram illustrates the regulatory network influencing ABA catabolism.

ABA_Regulation cluster_pathway ABA Catabolic Pathway cluster_regulation Regulatory Inputs ABA ABA PA Phaseic Acid ABA->PA CYP707A DPA Dihydrophaseic Acid PA->DPA PAR Abiotic_Stress Abiotic Stress (Drought, Salinity, Cold) CYP707A CYP707A Abiotic_Stress->CYP707A ABA_Signal ABA Signaling ABA_Signal->CYP707A + GA Gibberellins (GA) GA->CYP707A + Ethylene Ethylene Ethylene->ABA_Signal Cytokinins Cytokinins Cytokinins->ABA_Signal Developmental_Cues Developmental Cues Developmental_Cues->CYP707A PAR PAR Developmental_Cues->PAR

Figure 2: Regulatory network of ABA catabolism.

Quantitative Data on ABA Catabolism

The following table summarizes key quantitative data related to the enzymes involved in ABA catabolism.

EnzymeOrganismSubstrateKm (µM)kcat (min⁻¹)Optimal pHOptimal Temp (°C)Reference
CYP707A3 Arabidopsis thaliana(+)-ABA1.315~7.530[4]
CYP707A1 Arabidopsis thaliana(+)-ABA----[2]
Phaseic Acid Reductase Arabidopsis thalianaPhaseic Acid----[10]

Note: Detailed kinetic data for all enzymes in the pathway are not consistently available across the literature. The provided data for CYP707A3 is from a heterologous expression system.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the ABA catabolic pathway.

Heterologous Expression and Purification of CYP707A Enzymes

Objective: To produce recombinant CYP707A enzymes for in vitro characterization.

Methodology (adapted from studies on Arabidopsis thaliana and Capsicum annuum): [4][13]

  • Vector Construction: The full-length cDNA of the target CYP707A gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli or pFastBac for insect cells).

  • Heterologous Expression:

    • E. coli System: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Insect Cell System (Baculovirus): The recombinant bacmid DNA is transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to generate recombinant baculovirus. The virus is then used to infect a larger culture of insect cells for protein expression.

  • Microsomal Fraction Preparation:

    • Cells are harvested by centrifugation and resuspended in an extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.6, containing 20% glycerol, 1 mM EDTA, and protease inhibitors).

    • Cells are lysed by sonication or using a French press.

    • The lysate is centrifuged at a low speed (e.g., 10,000 x g) to remove cell debris.

    • The supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomal fraction containing the recombinant CYP707A protein.

  • Solubilization and Purification (Optional):

    • The microsomal pellet is resuspended in a solubilization buffer containing a detergent (e.g., 1% (w/v) sodium cholate).

    • The solubilized protein can be further purified using chromatography techniques such as affinity chromatography (if a tag is included in the protein construct) or ion-exchange chromatography.

In Vitro ABA 8'-hydroxylase Activity Assay

Objective: To determine the enzymatic activity of recombinant or native CYP707A enzymes.

Methodology (adapted from studies on Arabidopsis thaliana): [2][4]

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL total volume) contains:

    • Microsomal protein (2 µg)

    • (+)-S-ABA (substrate, e.g., 100 µM)

    • NADPH (cofactor, e.g., 1 mM)

    • Potassium phosphate buffer (0.1 M, pH 7.6)

  • Enzyme Reaction:

    • The reaction is initiated by the addition of NADPH.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-60 minutes).

    • The reaction is stopped by the addition of an acid (e.g., 1 M HCl).

  • Product Extraction:

    • The reaction products (8'-hydroxy ABA and PA) are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

    • The organic phase is collected and evaporated to dryness under a stream of nitrogen.

  • Product Analysis:

    • The dried residue is redissolved in a suitable solvent (e.g., methanol).

    • The products are analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection (at 254 nm) or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for more sensitive and specific quantification. The retention times of the products are compared to those of authentic standards of 8'-hydroxy ABA and phaseic acid.

Quantitative Analysis of ABA and its Catabolites by LC-MS/MS

Objective: To quantify the levels of ABA and its catabolites in plant tissues.

Methodology (adapted from various studies): [15][16][17][18]

  • Sample Preparation:

    • Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

    • A known amount of tissue is extracted with a suitable solvent mixture (e.g., methanol (B129727)/water/acetic acid).

    • Deuterium-labeled internal standards for ABA and its catabolites are added to the extraction solvent for accurate quantification.

  • Purification:

    • The crude extract is purified using solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) to remove interfering compounds.

  • LC-MS/MS Analysis:

    • The purified extract is injected into an LC-MS/MS system.

    • Separation is achieved on a C18 reversed-phase column using a gradient of mobile phases (e.g., water and methanol or acetonitrile (B52724) with a small percentage of formic acid).

    • Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

  • Quantification:

    • The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of authentic standards.

The following diagram outlines the general workflow for LC-MS/MS analysis of ABA catabolites.

LCMS_Workflow Start Plant Tissue Homogenization Extraction Solvent Extraction with Internal Standards Start->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis (MRM) Purification->Analysis Quantification Data Processing and Quantification Analysis->Quantification

References

An In-depth Technical Guide to 8'-Oxo-6-hydroxydihydrophaseic Acid: Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of 8'-Oxo-6-hydroxydihydrophaseic acid, a sesquiterpenoid of interest. The information is compiled from scientific literature, with a focus on presenting quantitative data and detailed experimental protocols to support further research and development.

Discovery

This compound, in its methyl ester form, was first reported as a new natural product isolated from the roots of Illicium dunnianum.[1][2] This discovery was part of a broader phytochemical investigation into the bioactive constituents of this plant species.[1][2][3][4][5][6] The structure of the compound was determined through extensive spectroscopic analysis.[1][2][4][5][6]

Physicochemical Properties

The fundamental properties of this compound methyl ester are summarized in the table below.

PropertyValueSource
Molecular FormulaC
16H
22O
7[1]
Molecular Weight326.34 g/mol [1]
AppearanceColorless oil[1]
Optical Rotation[α]
D
20 -53.3 (c 0.15, MeOH)[1]

Experimental Protocols

The isolation and purification of this compound methyl ester from Illicium dunnianum involved a multi-step process, as detailed below.

Plant Material and Extraction
  • Plant Material: The roots of Illicium dunnianum were collected and air-dried.

  • Extraction: The dried and powdered roots (10 kg) were extracted three times with 95% ethanol (B145695) at room temperature. The solvent was then removed under reduced pressure to yield a crude extract (950 g).[1]

Fractionation and Isolation

The crude extract was subjected to a series of chromatographic separations to isolate the target compound.

  • Liquid-Liquid Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.[1]

  • Column Chromatography (Ethyl Acetate Fraction): The ethyl acetate fraction (150 g) was chromatographed on a silica (B1680970) gel column, eluting with a gradient of chloroform (B151607) and methanol (B129727) (100:0 to 0:100) to yield several fractions.[1]

  • Further Chromatographic Purification:

    • A specific fraction (Fr. 6, 15 g) was subjected to further silica gel column chromatography with a petroleum ether-acetone gradient.

    • This was followed by purification on a Sephadex LH-20 column with a chloroform-methanol (1:1) eluent.

    • The final purification was achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water gradient to yield this compound methyl ester (8 mg).[1]

Structural Elucidation

The structure of the isolated compound was determined using a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data that were used to confirm the structure of this compound methyl ester.

Mass Spectrometry

| Ion | m/z [M+Na] + | Source | |---|---|---| | Calculated | 349.1263 |[1] | | Found | 349.1258 |[1] |

NMR Spectroscopy

The ¹H and ¹³C NMR data were recorded in deuterated methanol (CD₃OD).

¹H NMR Data (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
2'7.79d16.0
3'6.47d16.0
5'6.08s
14.31d6.5
64.17m
OMe3.72s
2.51m
1.83m
2.21m
1.95m
91.45s
101.15s

¹³C NMR Data (125 MHz, CD₃OD)

PositionδC (ppm)
8'196.9
7'168.5
4'155.1
2'144.9
3'131.2
5'128.9
5108.2
384.1
182.9
670.1
OMe52.3
448.1
241.5
926.8
1022.1

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound methyl ester.

Isolation_Workflow plant Dried Roots of Illicium dunnianum extraction Ethanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition pe_fraction Petroleum Ether Fraction partition->pe_fraction ea_fraction Ethyl Acetate Fraction partition->ea_fraction nbuoh_fraction n-Butanol Fraction partition->nbuoh_fraction silica1 Silica Gel Column Chromatography ea_fraction->silica1 fr6 Fraction 6 silica1->fr6 silica2 Silica Gel Column Chromatography fr6->silica2 sephadex Sephadex LH-20 Chromatography silica2->sephadex hplc Semi-preparative HPLC sephadex->hplc product This compound methyl ester hplc->product

Caption: Isolation workflow for this compound methyl ester.

Conclusion

This guide has detailed the discovery and isolation of this compound from Illicium dunnianum. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers interested in the synthesis, biological evaluation, or further development of this natural product. The multi-step chromatographic purification process highlights a standard approach for the isolation of novel compounds from complex plant extracts.

References

Natural Sources of 8'-Oxo-6-hydroxydihydrophaseic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8'-Oxo-6-hydroxydihydrophaseic acid is a complex, oxygenated derivative of dihydrophaseic acid (DPA), a key catabolite of the phytohormone abscisic acid (ABA). While the parent compounds, ABA and DPA, are ubiquitous in the plant kingdom and have been extensively studied for their roles in plant development and stress responses, this compound remains a sparsely documented metabolite. This guide provides a comprehensive overview of the known natural sources, biosynthetic context, and analytical methodologies relevant to this compound.

Natural Occurrence

To date, the only direct report of the natural occurrence of this compound is in the plant species Illicium dunnianum. Given its metabolic relationship to dihydrophaseic acid, a common ABA catabolite, it is plausible that this compound is more widely distributed in the plant kingdom, albeit likely at low concentrations. Dihydrophaseic acid and its conjugates have been identified in a variety of plant species, suggesting the enzymatic machinery for its further modification may be widespread.

Biosynthetic Pathway

This compound is a downstream product of the abscisic acid (ABA) catabolism pathway. The initial steps of this pathway are well-established and involve the conversion of ABA to phaseic acid (PA), which is then reduced to dihydrophaseic acid (DPA). The formation of this compound likely involves subsequent oxidation and hydroxylation of the DPA structure.

The following diagram illustrates the putative biosynthetic pathway leading to this compound.

ABA_Catabolism ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA Oxidation DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction Target This compound DPA->Target Further Oxidation/Hydroxylation (Putative)

Caption: Putative biosynthetic pathway of this compound from abscisic acid.

Quantitative Data

There is currently no quantitative data available in the scientific literature for this compound in any plant species. However, data for its immediate precursor, dihydrophaseic acid (DPA), can provide an indication of the potential metabolic flux through this downstream pathway.

Table 1: Concentration of Dihydrophaseic Acid (DPA) in Various Plant Tissues

Plant SpeciesTissueConditionDPA Concentration (ng/g FW)Reference
Bauhinia variegataLeaves-~20 - 100+[1]
Fragaria × ananassaFruit (ripe)-~100 - 400[2]
Pappostipa speciosaLeavesDroughtIncreased levels[3]
Poa ligularisLeavesDroughtIncreased levels[3]
Prunus aviumFlower budsEcodormancyMost abundant ABA catabolite[4]

Note: The concentrations are approximate and can vary significantly based on environmental conditions, developmental stage, and analytical methods.

Experimental Protocols

The extraction and analysis of this compound would follow similar methodologies used for other ABA metabolites. The primary technique for quantification is liquid chromatography-mass spectrometry (LC-MS).

General Extraction and Purification Protocol
  • Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a cold solvent, typically 80% methanol (B129727) or an acetone:water:acetic acid mixture.

  • Centrifugation: The extract is centrifuged to pellet solid debris.

  • Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to remove interfering compounds and concentrate the analytes.

  • Elution: The analytes are eluted from the SPE cartridge with a higher concentration of organic solvent.

  • Drying and Reconstitution: The eluate is dried down under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed.

  • Mobile Phase: A gradient of acidified water and an organic solvent (methanol or acetonitrile) is used for separation.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.

The following diagram illustrates a general experimental workflow for the analysis of ABA metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis PlantTissue Plant Tissue Homogenization Homogenization PlantTissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution & Reconstitution SPE->Elution LCMS LC-MS/MS Analysis Elution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for the analysis of ABA metabolites from plant tissue.

Conclusion and Future Directions

This compound represents a yet-to-be-explored frontier in the study of ABA metabolism. While its known natural sources are currently limited to a single plant species, its biosynthetic relationship with the ubiquitous DPA suggests a potentially wider distribution. Future research employing sensitive metabolomic profiling techniques across a broader range of plant species, particularly those known to accumulate high levels of DPA, will be crucial in elucidating the prevalence and physiological role of this compound. The development of a synthesized analytical standard for this compound would greatly facilitate its accurate quantification and further investigation into its biological activities, which may be of interest to the fields of agriculture and pharmacology.

References

An In-depth Technical Guide on the Putative Biological Role of Abscisic Acid Catabolites in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Phaseic Acid and Dihydrophaseic Acid in the absence of literature on 8'-Oxo-6-hydroxydihydrophaseic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any information on a compound named "this compound." This suggests that this may be a misnomer, a hypothetical compound, or a very minor, uncharacterized metabolite. This guide will, therefore, focus on the well-characterized and biologically significant catabolites of abscisic acid (ABA), namely phaseic acid (PA) and dihydrophaseic acid (DPA), which are structurally related to the requested compound.

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants, including seed dormancy, germination, and responses to biotic and abiotic stresses.[1][2][3] The cellular concentration of active ABA is meticulously regulated through a dynamic balance of biosynthesis, catabolism, and transport.[1][4] The primary route of ABA inactivation is through oxidative catabolism, leading to the formation of phaseic acid (PA) and subsequently dihydrophaseic acid (DPA).[1][5] Understanding the biological roles of these catabolites is crucial for a comprehensive view of ABA signaling and its manipulation for crop improvement.

Biosynthesis of Phaseic Acid and Dihydrophaseic Acid

The catabolism of ABA is primarily initiated by the hydroxylation of the 8'-methyl group of (+)-ABA, a reaction catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases (CYP707A family).[5][6][7] This enzymatic step is considered a key regulatory point in controlling the levels of active ABA in plant tissues.[6][8]

The product of this hydroxylation, 8'-hydroxy-ABA, is an unstable intermediate that spontaneously or enzymatically isomerizes to form phaseic acid (PA).[9] PA can then be further metabolized by a reduction reaction at the 4'-keto group, catalyzed by a phaseic acid reductase, to yield dihydrophaseic acid (DPA).[1] PA and DPA are the most abundant catabolites of ABA found in plants.[1]

ABA_Catabolism ABA (+)-Abscisic Acid (ABA) OH_ABA 8'-Hydroxy-ABA (unstable intermediate) ABA->OH_ABA ABA 8'-hydroxylase (CYP707A) PA Phaseic Acid (PA) OH_ABA->PA Isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Phaseic Acid Reductase

Figure 1: The primary catabolic pathway of abscisic acid (ABA) in plants.

Putative Biological Roles

While ABA is a potent signaling molecule, its catabolites, PA and DPA, are generally considered to have reduced or no biological activity. However, there is some evidence to suggest that they may not be entirely inert.

  • Phaseic Acid (PA): PA has been shown to possess some residual biological activity, although it is significantly less potent than ABA.[9] Some studies have reported that PA can induce stomatal closure, but with a slower response time compared to ABA.[10] However, other research has suggested that the observed effects of PA on photosynthesis might be due to contaminants in the preparations rather than PA itself.[10] In some specific bioassays, hydroxylated ABA metabolites, which are precursors to PA, have shown significant hormonal activity.[11]

  • Dihydrophaseic Acid (DPA): DPA is widely regarded as a biologically inactive end-product of ABA catabolism.[1] Most studies have shown that DPA does not elicit the typical ABA responses, such as stomatal closure.[10] Its formation is primarily seen as a detoxification step to remove excess ABA. However, the discovery of DPA glucosides suggests further metabolic processing and compartmentalization within the plant cell.[12][13][14][15]

Quantitative Data

The relative abundance of ABA and its catabolites can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

CompoundTypical Concentration Range (pmol/g fresh weight) in Tobacco LeavesReference
Abscisic Acid (ABA)10 - 100 (increases under water stress)[16]
Phaseic Acid (PA)~1000[16]
Dihydrophaseic Acid (DPA)~200[16]
ABA-Glucose Ester (ABA-GE)~200 (decreases under water stress)[16]

Note: These are example values from a specific study and can vary widely.

Experimental Protocols

1. Extraction and Quantification of ABA and its Catabolites

A common method for the analysis of ABA, PA, and DPA involves the following steps:

  • Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a solvent mixture, typically methanol/water/acetic acid.[16] Deuterated internal standards for each analyte are added to correct for extraction losses and matrix effects.

  • Purification: The crude extract is purified using solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) to remove interfering compounds.[16]

  • Analysis: The purified extract is analyzed by ultra-performance liquid chromatography-electrospray tandem mass spectrometry (UPLC-ESI-MS/MS).[16] This technique allows for the sensitive and specific quantification of each compound.

Experimental_Workflow start Plant Tissue Sampling homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Solvent Extraction (+ Internal Standards) homogenization->extraction purification Solid-Phase Extraction (SPE) extraction->purification analysis UPLC-ESI-MS/MS Analysis purification->analysis quantification Data Quantification analysis->quantification

Figure 2: A generalized workflow for the quantification of ABA and its catabolites.

2. Stomatal Aperture Bioassay

This assay is used to determine the effect of compounds on stomatal opening and closure.

  • Epidermal Peels: Epidermal strips are peeled from the abaxial surface of leaves.

  • Incubation: The peels are floated in a buffer solution under conditions that promote stomatal opening (e.g., light, low CO2).

  • Treatment: The compound of interest (e.g., ABA, PA, or DPA) is added to the incubation buffer at a known concentration.

  • Microscopy: After a set incubation period, the stomatal apertures are measured using a microscope equipped with an imaging system.

  • Analysis: The change in stomatal aperture in response to the treatment is compared to a control.

Conclusion

While the specific molecule "this compound" remains elusive in the current scientific literature, the study of the major ABA catabolites, phaseic acid and dihydrophaseic acid, provides critical insights into the regulation of ABA homeostasis. PA may retain some residual biological activity, whereas DPA is generally considered an inactive end-product. Further research into the metabolic fate of DPA and a broader profiling of ABA catabolites across different plant species and conditions may yet reveal novel, bioactive molecules that fine-tune plant responses to their environment. The methodologies outlined in this guide provide a robust framework for such investigations.

References

8'-Oxo-6-hydroxydihydrophaseic Acid: An Obscure Player in the Complex World of Abscisic Acid Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic fate of the vital plant hormone, abscisic acid (ABA), reveals a well-characterized catabolic pathway essential for regulating plant growth, development, and stress responses. While the core pathway leading to phaseic and dihydrophaseic acids is extensively studied, the specific compound 8'-Oxo-6-hydroxydihydrophaseic acid remains a molecule of interest, identified as a natural product but not yet established as a canonical metabolite within the primary ABA deactivation cascade across the plant kingdom.

This technical guide, intended for researchers, scientists, and professionals in drug development, explores the current understanding of this compound in the context of plant hormone metabolism. It details the established catabolic pathways of its precursor, abscisic acid, provides methodologies for the analysis of these compounds, and presents available data in a structured format.

The Established Abscisic Acid Catabolic Pathways

The regulation of abscisic acid (ABA) levels is critical for a plant's ability to respond to environmental cues. ABA catabolism, the process of breaking down ABA, is a key component of this regulation. The primary and most well-understood pathway for ABA catabolism is initiated by hydroxylation at the 8'-position of the ABA molecule. This reaction is catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases.

The resulting product, 8'-hydroxy ABA, is an unstable intermediate that spontaneously isomerizes to form phaseic acid (PA). Phaseic acid can then be further metabolized through reduction to dihydrophaseic acid (DPA) and its epimer, epi-DPA. Both PA and DPA are generally considered to be biologically inactive forms of the hormone. In addition to the 8'-hydroxylation pathway, other oxidative pathways at the 7' and 9' positions of the ABA molecule have been identified, leading to the formation of other catabolites such as neophaseic acid.

While this compound has been isolated from the plant Illicium dunnianum, its role as a widespread and integral metabolite in the ABA catabolic pathway has not been demonstrated in model plant systems. Its chemical structure suggests a further modification of dihydrophaseic acid, but the enzymatic processes leading to its formation and its physiological significance in plants remain to be elucidated.

Quantitative Analysis of Abscisic Acid and its Metabolites

The quantification of ABA and its catabolites is crucial for understanding plant physiological processes. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the state-of-the-art technique for this purpose, offering high sensitivity and selectivity. The table below summarizes representative quantitative data for key ABA metabolites in plant tissues. It is important to note that concentrations can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

MetabolitePlant SpeciesTissueConcentration Range (ng/g FW)Reference
Abscisic Acid (ABA)Arabidopsis thalianaRosette Leaves10 - 500(Various)
Phaseic Acid (PA)Arabidopsis thalianaRosette Leaves50 - 1000(Various)
Dihydrophaseic Acid (DPA)Arabidopsis thalianaRosette Leaves100 - 2000(Various)
ABA-Glucose Ester (ABA-GE)Arabidopsis thalianaRosette Leaves20 - 1000(Various)

Note: This table provides a general overview. Actual concentrations can differ substantially based on experimental conditions.

Experimental Protocols for ABA Metabolite Analysis

The accurate analysis of ABA and its metabolites requires robust and validated experimental protocols. The following outlines a general workflow for the extraction, purification, and quantification of these compounds from plant tissue.

Sample Preparation and Extraction
  • Harvesting and Freezing: Plant tissue is harvested and immediately frozen in liquid nitrogen to quench metabolic activity.

  • Homogenization: The frozen tissue is ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

  • Extraction: The powdered tissue is extracted with a cold solvent, typically an aqueous solution of methanol (B129727) or acetone, often containing an antioxidant like butylated hydroxytoluene (BHT) and an internal standard (e.g., deuterated ABA) for accurate quantification. The extraction is usually performed at 4°C with constant agitation.

  • Centrifugation: The extract is centrifuged to pellet cell debris. The supernatant containing the hormones is collected.

Purification and Concentration
  • Solid-Phase Extraction (SPE): The crude extract is passed through a solid-phase extraction cartridge (e.g., C18 or Oasis HLB) to remove interfering compounds. The cartridge is washed with a non-polar solvent to remove pigments and lipids, and the hormones are then eluted with a more polar solvent.

  • Evaporation: The eluate is evaporated to dryness under a stream of nitrogen or using a vacuum concentrator.

Quantification by HPLC-MS/MS
  • Reconstitution: The dried residue is redissolved in a small volume of a solvent compatible with the HPLC mobile phase.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution program is used to separate ABA and its metabolites.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The compounds are ionized (typically using electrospray ionization in negative mode) and detected based on their specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

Visualizing the Pathways and Workflows

To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

ABA_Catabolism ABA Abscisic Acid (ABA) OH_ABA 8'-Hydroxy ABA ABA->OH_ABA ABA 8'-hydroxylase (CYP707A) PA Phaseic Acid (PA) OH_ABA->PA spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA reductase epiDPA epi-DPA PA->epiDPA reductase Unknown 8'-Oxo-6-hydroxy- dihydrophaseic acid DPA->Unknown Experimental_Workflow Harvest Plant Tissue Harvesting & Freezing Homogenize Homogenization Harvest->Homogenize Extract Solvent Extraction (with Internal Standard) Homogenize->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify Concentrate Evaporation & Reconstitution Purify->Concentrate Analyze HPLC-MS/MS Analysis Concentrate->Analyze Quantify Data Processing & Quantification Analyze->Quantify

The Metabolic Journey of Abscisic Acid: An In-depth Technical Guide to the Formation of 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of abscisic acid (ABA), a critical plant hormone, leading to the formation of its catabolites, with a special focus on the lesser-known derivative, 8'-Oxo-6-hydroxydihydrophaseic acid. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the key processes involved.

Introduction to Abscisic Acid Catabolism

Abscisic acid (ABA) levels in plants are meticulously regulated through a balance of biosynthesis and catabolism to orchestrate various physiological processes, including seed dormancy, germination, and responses to abiotic stress.[1][2] The primary route of ABA inactivation is through oxidative degradation.[3][4] This pathway ensures a rapid reduction in active ABA levels when environmental conditions become favorable, allowing for the resumption of growth and development.[5][6]

The Core Metabolic Pathway: From ABA to Dihydrophaseic Acid

The conversion of ABA to its less active catabolites is a multi-step enzymatic process primarily occurring in the cytoplasm. The initial and rate-limiting step is the hydroxylation of ABA at the 8'-position, a reaction catalyzed by a family of cytochrome P450 monooxygenases.[1][3][7]

Step 1: 8'-Hydroxylation of Abscisic Acid

The first committed step in the oxidative catabolism of ABA is the hydroxylation of the 8'-methyl group of (+)-ABA to form 8'-hydroxy ABA.[7][8][9] This reaction is catalyzed by (+)-abscisic acid 8'-hydroxylase , a cytochrome P450 monooxygenase encoded by the CYP707A gene family.[1][3][5][6][9] This enzyme requires NADPH and molecular oxygen as co-substrates.[7]

Step 2: Spontaneous Isomerization to Phaseic Acid

8'-hydroxy ABA is an unstable intermediate that spontaneously and non-enzymatically cyclizes to form phaseic acid (PA) .[1][3][4][8] This isomerization is a rapid process under physiological conditions.

Step 3: Reduction to Dihydrophaseic Acid

Phaseic acid is further metabolized through reduction of its 4'-keto group to form dihydrophaseic acid (DPA) .[2][10][11] This reaction is catalyzed by phaseic acid reductase (PAR) , an NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[10]

The Enigmatic End-product: Formation of this compound

The final compound of interest, This compound , is not a well-documented metabolite in the primary ABA catabolic pathway. Its structure suggests further oxidative modifications of dihydrophaseic acid. While a specific enzyme for this conversion has not been identified, its formation could be hypothesized to occur via two potential routes:

  • Enzymatic Oxidation: A yet-to-be-characterized oxidase or hydroxylase could act on DPA, introducing an oxo group at the 8'-position and a hydroxyl group at the 6-position of the ring structure.

  • Non-Enzymatic Oxidation: Under conditions of oxidative stress, reactive oxygen species (ROS) could lead to non-specific oxidation of DPA, resulting in the formation of this compound and other oxidized derivatives.

Further research is required to elucidate the precise mechanism of its formation and its physiological relevance.

Quantitative Data on ABA Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolites in the ABA catabolic pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeGene FamilySubstrateKm (µM)kcat (min-1)Source OrganismReference
ABA 8'-HydroxylaseCYP707A3(+)-ABA1.315Arabidopsis thaliana (recombinant)[12][13]
Phaseic Acid ReductaseNot specifiedPhaseic AcidData not availableData not availablePhaseolus vulgaris

Table 2: Representative Concentrations of ABA and its Metabolites in Plant Tissues

CompoundPlant SpeciesTissueConditionConcentration (ng/g FW)Reference
Abscisic Acid (ABA)Lycopersicon esculentum (Tomato)LeavesWell-watered~50[3]
Abscisic Acid (ABA)Lycopersicon esculentum (Tomato)LeavesWater-stressed~300[3]
Phaseic Acid (PA)Lycopersicon esculentum (Tomato)LeavesWell-watered~100[3]
Phaseic Acid (PA)Lycopersicon esculentum (Tomato)LeavesWater-stressed~400[3]
Dihydrophaseic Acid (DPA)Lycopersicon esculentum (Tomato)LeavesWell-watered~200[3]
Dihydrophaseic Acid (DPA)Lycopersicon esculentum (Tomato)LeavesWater-stressed~600[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying ABA metabolism.

Heterologous Expression and Microsomal Preparation of ABA 8'-Hydroxylase (CYP707A)

This protocol is adapted for expression in Pichia pastoris or insect cell systems.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the desired CYP707A gene from cDNA.
  • Clone the PCR product into a suitable expression vector (e.g., pPICZ for Pichia or pFastBac for insect cells).
  • Verify the construct by sequencing.

2. Heterologous Expression:

  • For Pichia pastoris:
  • Linearize the expression vector and transform competent P. pastoris cells (e.g., strain X-33) by electroporation.
  • Select for positive transformants on appropriate selection media.
  • Induce protein expression with methanol (B129727) according to the manufacturer's protocol.
  • For Insect Cells (Baculovirus system):
  • Generate recombinant bacmid DNA in E. coli (e.g., DH10Bac).
  • Transfect insect cells (e.g., Sf9) with the recombinant bacmid to produce baculovirus.
  • Amplify the viral stock and infect a larger culture of insect cells (e.g., High Five) for protein expression.

3. Microsome Isolation:

  • Harvest the yeast or insect cells by centrifugation.
  • Resuspend the cell pellet in a cold lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.6, containing protease inhibitors).
  • Disrupt the cells using a French press, bead beater, or sonication.
  • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

In Vitro Assay for ABA 8'-Hydroxylase Activity

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following in a total volume of 100-200 µL:
  • Microsomal protein (e.g., 50-100 µg)
  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.6)
  • (+)-ABA (substrate, e.g., 10-50 µM)
  • NADPH (cofactor, e.g., 1 mM)

2. Incubation:

  • Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) for a specific time period (e.g., 30-60 minutes). The reaction should be in the linear range.

3. Reaction Termination and Extraction:

  • Stop the reaction by adding a small volume of acid (e.g., 1 M HCl).
  • Extract the ABA and its metabolites with an organic solvent (e.g., ethyl acetate).
  • Evaporate the organic solvent to dryness under a stream of nitrogen.

4. Analysis:

  • Resuspend the dried extract in a suitable solvent (e.g., methanol).
  • Analyze the products by HPLC or LC-MS to separate and quantify 8'-hydroxy ABA and phaseic acid.

Assay for Phaseic Acid Reductase Activity

1. Preparation of Plant Extract:

  • Homogenize plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing reducing agents like DTT).
  • Centrifuge the homogenate to remove cell debris.
  • The supernatant can be used as a crude enzyme source or subjected to further purification steps (e.g., ammonium (B1175870) sulfate (B86663) precipitation, column chromatography).

2. Reaction Setup:

  • In a spectrophotometer cuvette, combine:
  • Plant extract (enzyme source)
  • Reaction buffer
  • Phaseic acid (substrate)
  • NADPH (cofactor)

3. Measurement:

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
  • The rate of the reaction can be calculated using the molar extinction coefficient of NADPH.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of ABA and a typical experimental workflow.

ABA_Metabolism ABA (+)-Abscisic Acid enzyme1 ABA 8'-hydroxylase (CYP707A) ABA->enzyme1 OH_ABA 8'-hydroxy ABA enzyme2 Spontaneous Isomerization OH_ABA->enzyme2 PA Phaseic Acid (PA) enzyme3 Phaseic Acid Reductase (PAR) PA->enzyme3 DPA Dihydrophaseic Acid (DPA) enzyme4 Oxidative Modification (Hypothetical) DPA->enzyme4 Oxo_DPA 8'-Oxo-6-hydroxy- dihydrophaseic Acid enzyme1->OH_ABA enzyme2->PA enzyme3->DPA enzyme4->Oxo_DPA

Caption: Metabolic pathway of abscisic acid to this compound.

Experimental_Workflow cluster_cloning Gene Cloning & Expression cluster_protein Enzyme Preparation cluster_assay Enzyme Assay & Analysis cDNA cDNA from Plant Tissue PCR PCR Amplification of CYP707A cDNA->PCR Vector Cloning into Expression Vector PCR->Vector Expression Heterologous Expression (Yeast/Insect Cells) Vector->Expression Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Differential Centrifugation Lysis->Centrifugation Microsomes Microsome Isolation Centrifugation->Microsomes Assay In Vitro Enzyme Assay (+ABA, +NADPH) Microsomes->Assay Extraction Metabolite Extraction Assay->Extraction Analysis LC-MS/HPLC Analysis Extraction->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

Caption: Experimental workflow for the characterization of ABA 8'-hydroxylase.

Conclusion

The catabolism of abscisic acid is a vital process for regulating plant growth and stress responses. While the pathway to dihydrophaseic acid is well-established, the formation of further oxidized metabolites like this compound presents an intriguing area for future research. Understanding the enzymes and mechanisms involved in the complete degradation of ABA can provide valuable insights for developing strategies to enhance crop resilience and productivity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals aiming to delve deeper into the complexities of ABA metabolism.

References

The Enigmatic Occurrence of 8'-Oxo-6-hydroxydihydrophaseic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8'-Oxo-6-hydroxydihydrophaseic acid, a derivative of the abscisic acid (ABA) catabolite dihydrophaseic acid, has been identified as a natural product in the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge regarding its occurrence, and outlines the methodologies required for its study. While data on its widespread distribution and physiological significance remain limited, this document serves as a foundational resource for researchers investigating novel ABA catabolites and their potential biological activities. The guide details established protocols for the analysis of related ABA metabolites, which are directly applicable to the study of this compound, and presents the ABA catabolic pathway to contextualize its formation.

Introduction

Abscisic acid (ABA) is a pivotal phytohormone that regulates numerous aspects of plant growth, development, and stress responses. The bioactivity of ABA is tightly controlled through a balance of biosynthesis, transport, and catabolism. The primary catabolic pathway for ABA involves oxidation, leading to the formation of phaseic acid (PA) and subsequently dihydrophaseic acid (DPA). Further modifications of these catabolites can lead to a diverse array of molecules with potentially novel biological functions. One such molecule is this compound.

This guide focuses on the known occurrence of this compound and provides the technical framework necessary for its further investigation.

Occurrence in Plant Species

To date, the documented natural occurrence of this compound is limited. It has been isolated and identified from the plant species Illicium dunnianum[1][2]. While the broader ABA catabolic pathway is ubiquitous in plants, the specific enzymatic machinery required for the further oxidation of dihydrophaseic acid to this compound may be species-specific or induced under particular physiological or environmental conditions.

Quantitative Data

Comprehensive quantitative data on the concentration of this compound across a range of plant species is not currently available in published literature. To facilitate future comparative studies, a standardized table for data presentation is proposed below. Researchers are encouraged to populate this table as new data becomes available.

Plant SpeciesTissue/OrganDevelopmental StageStress ConditionConcentration (ng/g FW)Method of QuantificationReference
Illicium dunnianumRootsMatureNot SpecifiedData Not AvailableLC-MS[2]
Hypothetical Plant ALeavesFloweringDroughtExample: 15.2 ± 2.1UPLC-MS/MSFuture Study
Hypothetical Plant BSeedsDormantColdExample: 5.8 ± 0.9LC-ESI-MS/MSFuture Study

Note: The data for "Hypothetical Plant A" and "Hypothetical Plant B" are illustrative examples to demonstrate the desired format for data presentation.

Experimental Protocols: Analysis of Abscisic Acid and its Catabolites

The analytical methods for the detection and quantification of this compound would follow the established protocols for other ABA catabolites. The key technique is liquid chromatography-mass spectrometry (LC-MS), valued for its sensitivity and specificity.

Extraction of ABA and its Catabolites

This protocol is adapted from established methods for phytohormone analysis.

  • Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: To the powdered tissue, add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol (B129727) or acetone:water:acetic acid 80:19:1 v/v/v). Include a mixture of deuterated internal standards (e.g., d6-ABA, d3-PA, d3-DPA) to correct for analyte loss during sample preparation and for matrix effects during LC-MS analysis.

  • Homogenization: Vortex the mixture for 1 minute and then incubate at 4°C for 30 minutes with gentle shaking.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube. The pellet can be re-extracted for improved recovery.

  • Solvent Evaporation: Evaporate the organic solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.

Solid-Phase Extraction (SPE) for Sample Clean-up
  • Sample Resuspension: Redissolve the aqueous residue from the evaporation step in 1 mL of 1% acetic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Sep-Pak tC18) by washing with 1 mL of 100% methanol followed by equilibration with 1 mL of 1% acetic acid.

  • Sample Loading: Load the resuspended sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.

  • Elution: Elute the ABA and its catabolites with 1 mL of 80% acetonitrile (B52724) containing 1% acetic acid.

  • Final Evaporation: Dry the eluate completely under nitrogen or in a vacuum concentrator.

LC-MS/MS Quantification
  • Sample Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., water with 0.1% formic acid).

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Couple the liquid chromatograph to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Data Acquisition: Use the Multiple Reaction Monitoring (MRM) mode for quantification. Specific precursor-to-product ion transitions for this compound and internal standards need to be determined by infusion of authentic standards.

Signaling Pathways and Logical Relationships

The precise signaling pathway of this compound has not been elucidated. However, its structure suggests it is a product of the ABA catabolic pathway.

Abscisic Acid Catabolism Pathway

The following diagram illustrates the primary oxidative pathway of ABA, indicating the likely position of this compound.

ABACatabolism ABA Abscisic Acid (ABA) HydroxyABA 8'-Hydroxy ABA ABA->HydroxyABA CYP707A (8'-hydroxylase) PA Phaseic Acid (PA) HydroxyABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA PA Reductase OxoDPA This compound DPA->OxoDPA Further Oxidation (Hypothetical)

Figure 1: The primary oxidative catabolism pathway of abscisic acid.
Experimental Workflow for Analysis

The logical flow of the experimental protocol for analyzing ABA catabolites is depicted below.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Tissue Plant Tissue Grinding Grinding in Liquid N2 Tissue->Grinding Extraction Solvent Extraction with Internal Standards Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation1 Evaporate Solvent Supernatant->Evaporation1 SPE Solid-Phase Extraction (SPE) Evaporation1->SPE Elution Elution SPE->Elution Evaporation2 Evaporate to Dryness Elution->Evaporation2 Reconstitution Reconstitute Sample Evaporation2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing and Quantification LCMS->Data

Figure 2: Workflow for the analysis of ABA catabolites from plant tissue.

Conclusion and Future Directions

This compound represents a further oxidized metabolite in the ABA catabolic pathway. Its confirmed presence in Illicium dunnianum opens avenues for exploring its distribution across the plant kingdom and understanding its potential physiological role. The current lack of extensive data highlights a significant knowledge gap. Future research should focus on:

  • Screening diverse plant species for the presence of this compound to understand its phylogenetic distribution.

  • Developing and validating sensitive analytical methods with synthesized standards for accurate quantification.

  • Investigating the enzymatic basis of its formation from dihydrophaseic acid.

  • Conducting bioassays to determine if it possesses any hormonal activity, either synergistic or antagonistic to ABA.

The methodologies and frameworks presented in this guide provide a solid foundation for researchers to embark on the exciting journey of characterizing this and other novel ABA catabolites, potentially uncovering new layers of complexity in phytohormone signaling and metabolism.

References

A Technical Review of Dihydrophaseic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrophaseic acid (DPA), a major catabolite of the plant hormone abscisic acid (ABA), has long been considered an inactive byproduct of ABA metabolism. However, emerging research is beginning to shed light on the latent biological activities of DPA and its derivatives, suggesting their potential as modulators of various physiological processes. This technical guide provides a comprehensive review of the current literature on dihydrophaseic acid derivatives, focusing on their synthesis, biological evaluation, and potential as therapeutic agents and agricultural tools.

Synthesis of Dihydrophaseic Acid Derivatives

While the direct synthesis of a wide range of dihydrophaseic acid derivatives remains a developing area of research, valuable insights can be drawn from the extensive work on the synthesis of analogs of its precursor, abscisic acid. The total synthesis of (+)-abscisic acid has been achieved through various routes, often involving key stereoselective steps to establish the correct configuration of the chiral centers.[1] These synthetic strategies can serve as a foundation for the future development of synthetic pathways toward novel DPA derivatives.

One of the primary classes of naturally occurring DPA derivatives are glucosides. These compounds are typically isolated from plant sources rather than synthesized. For example, two dihydrophaseic acid glucosides, (2E,4E)-dihydrophaseic acid methyl ester-3-O-β-D-glucopyranoside and its geometric isomer, have been isolated from the florets of Carthamus tinctorius.[1][2] The isolation process involves extraction with methanol (B129727) followed by chromatographic separation techniques.[1]

Biological Activities of Dihydrophaseic Acid Derivatives

The biological activities of dihydrophaseic acid derivatives are a growing area of interest, with recent studies revealing their potential in metabolic regulation and plant growth.

Anti-Adipogenesis Activity

A notable biological activity identified for a dihydrophaseic acid derivative is its effect on adipogenesis. Treatment of 3T3-L1 preadipocytes with (2E,4E)-dihydrophaseic acid methyl ester-3-O-β-D-glucopyranoside during differentiation was found to prevent the accumulation of lipid droplets and reduce the expression of adipogenic genes, such as fatty acid binding protein 4 (Fabp4) and Adipsin.[1][2] This finding suggests a potential therapeutic application for DPA glucosides in the management of obesity.[1][2]

Plant Growth Regulation

As a metabolite of the key plant hormone ABA, DPA and its derivatives are intrinsically linked to plant physiology. While DPA itself is generally considered to have significantly less biological activity than ABA in processes like stomatal closure, the exploration of synthetic analogs of ABA and its metabolites continues to be an active area of research for developing novel plant growth regulators.[3] The synthesis and biological evaluation of ABA analogs have demonstrated that structural modifications can lead to compounds with altered potency, selectivity, and persistence in plants, providing a framework for the design of DPA-based agrochemicals.[4]

Quantitative Data on Dihydrophaseic Acid Derivatives

The available quantitative data on the biological activity of dihydrophaseic acid derivatives is currently limited. The most well-characterized activity is the anti-adipogenic effect of dihydrophaseic acid glucosides.

CompoundCell LineAssayEndpointResultReference
(2E,4E)-dihydrophaseic acid methyl ester-3-O-β-D-glucopyranoside3T3-L1 preadipocytesAdipocyte differentiationLipid droplet accumulationPrevention of accumulation[1][2]
(2E,4E)-dihydrophaseic acid methyl ester-3-O-β-D-glucopyranoside3T3-L1 preadipocytesGene expression analysis (qPCR)Fabp4 and Adipsin expressionReduction in expression[1][2]

Experimental Protocols

Isolation of Dihydrophaseic Acid Glucosides from Carthamus tinctorius

A detailed experimental protocol for the isolation of dihydrophaseic acid glucosides has been described.[1] The general workflow is as follows:

  • Extraction: The dried florets of C. tinctorius are extracted with methanol.

  • Partitioning: The methanol extract is partitioned between ethyl acetate (B1210297) and water. The aqueous layer is then further partitioned with n-butanol.

  • Chromatography: The n-butanol fraction is subjected to a series of chromatographic separations, including column chromatography over a non-ionic adsorbent resin and preparative high-performance liquid chromatography (HPLC) to yield the pure dihydrophaseic acid glucosides.[1]

Anti-Adipogenesis Assay

The anti-adipogenic activity of dihydrophaseic acid glucosides can be evaluated using 3T3-L1 preadipocytes.[1][2]

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Adipocyte differentiation is induced by treating the cells with a differentiation cocktail containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (B600854) in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum.

  • Treatment: The dihydrophaseic acid derivative is added to the differentiation medium.

  • Oil Red O Staining: After several days of differentiation, the cells are fixed and stained with Oil Red O to visualize lipid droplet accumulation.

  • Gene Expression Analysis: Total RNA is extracted from the cells, and the expression levels of adipogenic marker genes (Fabp4, Adipsin) are quantified using quantitative real-time PCR (qPCR).[1]

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which dihydrophaseic acid derivatives exert their biological effects are not yet fully elucidated. However, given the anti-adipogenic activity of the glucoside derivative, it is plausible that it interacts with pathways involved in adipocyte differentiation, such as the PPARγ and C/EBPα signaling cascades.

Below are diagrams representing the general experimental workflow for the isolation and bioactivity screening of dihydrophaseic acid derivatives, as well as a hypothetical signaling pathway for its anti-adipogenic effects.

experimental_workflow cluster_isolation Isolation from Plant Material cluster_bioassay Anti-Adipogenesis Bioassay Plant_Material Carthamus tinctorius florets Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column & HPLC Chromatography Partitioning->Chromatography Isolated_Compound Dihydrophaseic Acid Glucoside Chromatography->Isolated_Compound Cell_Culture 3T3-L1 Preadipocyte Culture Differentiation Induce Differentiation Cell_Culture->Differentiation Treatment Treat with DPA Glucoside Differentiation->Treatment Staining Oil Red O Staining Treatment->Staining qPCR qPCR for Adipogenic Genes Treatment->qPCR Data_Analysis Data Analysis Staining->Data_Analysis qPCR->Data_Analysis

Caption: Experimental workflow for isolation and bioactivity testing. (Within 100 characters)

signaling_pathway cluster_cell Preadipocyte DPA_Glucoside DPA Glucoside Unknown_Receptor Unknown Receptor/Target DPA_Glucoside->Unknown_Receptor Binds Cell_Membrane Cell Membrane Signal_Transduction Signal Transduction Cascade Unknown_Receptor->Signal_Transduction PPARg PPARγ Signal_Transduction->PPARg CEBPa C/EBPα Signal_Transduction->CEBPa Adipogenic_Genes Adipogenic Genes (Fabp4, Adipsin) PPARg->Adipogenic_Genes CEBPa->Adipogenic_Genes Adipogenesis Adipogenesis (Lipid Accumulation) Adipogenic_Genes->Adipogenesis

Caption: Hypothetical anti-adipogenic signaling pathway of DPA glucoside. (Within 100 characters)

Future Directions

The study of dihydrophaseic acid derivatives is still in its infancy. Future research should focus on:

  • Developing robust synthetic methods to create a diverse library of DPA derivatives, including esters, amides, and other modifications.

  • Expanding the scope of biological screening to investigate other potential therapeutic activities, such as anti-inflammatory, cytotoxic, and neuroprotective effects.

  • Elucidating the mechanism of action of bioactive DPA derivatives to identify their molecular targets and signaling pathways.

  • Investigating the structure-activity relationships of DPA derivatives to guide the design of more potent and selective compounds.

  • Exploring the potential of DPA derivatives in agriculture as novel plant growth regulators with improved stability and efficacy.

Conclusion

Dihydrophaseic acid derivatives represent a promising, yet underexplored, class of bioactive molecules. The initial findings on the anti-adipogenic activity of a naturally occurring DPA glucoside highlight the potential for discovering novel therapeutic agents from this scaffold. Further research into the synthesis, biological evaluation, and mechanism of action of a broader range of DPA derivatives is warranted to fully unlock their potential in medicine and agriculture. This technical guide serves as a foundational resource to stimulate and guide future investigations in this exciting field.

References

Methodological & Application

Application Note: Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a primary product of oxidative DNA damage, resulting from the interaction of reactive oxygen species (ROS) with guanine (B1146940) bases in DNA.[1][2] It is one of the most prevalent and mutagenic DNA lesions and serves as a critical biomarker for assessing oxidative stress and its associated pathological conditions, including cancer, neurodegenerative disorders, and aging.[1][2][3] Accurate and sensitive quantification of 8-oxo-dG in biological matrices such as urine, plasma, and tissue DNA is essential for researchers, clinicians, and drug development professionals to monitor oxidative damage, evaluate antioxidant therapies, and understand disease mechanisms. This application note details a robust and sensitive method for the quantification of 8-oxo-dG using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Principle of the Method

This method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation using UHPLC and highly selective detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard, such as [¹⁵N₅]8-oxo-dG, is utilized to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of 8-oxo-dG. Values can vary based on the specific instrumentation, column, and matrix.

ParameterValueReference
Analyte 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)
Internal Standard [¹⁵N₅]8-oxo-dG[5]
Precursor Ion (m/z) 284.1[5]
Product Ion (m/z) 168.0 (quantifier), 116.8 (qualifier)[4][5]
Internal Standard Transition (m/z) 289.1 → 173.0[5]
Retention Time ~3.94 min[4]
Linear Range 0.95 - 95 nmol/L[4]
Limit of Detection (LOD) 5 fmol on-column[4]
Limit of Quantification (LOQ) 25 fmol on-column[4]
Recovery from Urine ~88%[4]
Intra-day Precision (%RSD) < 5%[4]
Inter-day Precision (%RSD) < 11%[4]

Experimental Protocols

1. Materials and Reagents

  • 8-oxo-dG analytical standard (≥98% purity)

  • [¹⁵N₅]8-oxo-dG internal standard (IS)

  • HPLC-grade methanol (B129727), water, and formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • 0.22 µm syringe filters

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving 8-oxo-dG and [¹⁵N₅]8-oxo-dG in HPLC-grade water.

  • Working Standard Solutions: Serially dilute the primary stock solution with water to prepare a series of calibration standards (e.g., 1 to 100 nmol/L).

  • Internal Standard Working Solution: Dilute the [¹⁵N₅]8-oxo-dG primary stock to a final concentration of 50 nmol/L.

3. Sample Preparation (Urine)

  • Thaw urine samples to room temperature and vortex.

  • Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.

  • To 0.5 mL of supernatant, add 50 µL of the internal standard working solution.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

4. UHPLC-MS/MS Analysis

  • UHPLC Column: C18 reverse-phase column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-4 min: 5% to 50% B

    • 4-5 min: 50% B

    • 5.1-7 min: Re-equilibrate at 5% B

  • Flow Rate: 0.2 mL/min.[5]

  • Injection Volume: 15 µL.[5]

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive.[5]

  • Spray Voltage: 3000 V.[5]

  • Capillary Temperature: 285 °C.[5]

  • Collision Energy: 12 eV.[5]

  • Detection Mode: Selected Reaction Monitoring (SRM).

Visualizations

The formation of 8-oxo-dG in DNA triggers the Base Excision Repair (BER) pathway, a critical cellular mechanism for maintaining genomic integrity.[1][6]

BER_Pathway cluster_0 DNA Damage and Recognition cluster_1 Repair Synthesis DNA DNA with Guanine Damaged_DNA DNA containing 8-oxo-dG lesion ROS Reactive Oxygen Species (ROS) ROS->DNA Oxidation OGG1 OGG1 (8-oxoguanine glycosylase) Damaged_DNA->OGG1 Recognizes and excises 8-oxo-dG AP_Site AP (Apurinic/ Apyrimidinic) Site OGG1->AP_Site APE1 APE1 (AP Endonuclease) AP_Site->APE1 Cleaves backbone SSB Single-Strand Break (SSB) POLB DNA Polymerase β (POLβ) SSB->POLB Inserts correct nucleotide (dCMP) LIG3 DNA Ligase III (LIG3) / XRCC1 POLB->LIG3 Seals nick Repaired_DNA Repaired DNA

Caption: Base Excision Repair (BER) pathway for 8-oxo-dG.

Experimental_Workflow Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Elution Recon Reconstitution Evap->Recon Analysis UHPLC-MS/MS Analysis Recon->Analysis Injection Data Data Processing & Quantification Analysis->Data

Caption: Workflow for 8-oxo-dG sample preparation and analysis.

References

Application Notes and Protocols: Extraction of 8'-Oxo-6-hydroxydihydrophaseic Acid from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8'-Oxo-6-hydroxydihydrophaseic acid is a metabolite of the plant hormone abscisic acid (ABA). ABA and its catabolites are crucial in regulating various physiological processes in plants, including stress responses, seed dormancy, and development. The precise quantification of these compounds is essential for understanding their roles in complex signaling networks. This document provides a detailed protocol for the extraction of this compound from plant tissue, tailored for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proposed Biosynthetic Pathway

The complete biosynthetic pathway of this compound is not yet fully elucidated. However, based on the known catabolism of abscisic acid, a plausible pathway can be proposed. The primary catabolic pathway of ABA involves its hydroxylation at the 8' position to form 8'-hydroxy ABA, which is unstable and spontaneously isomerizes to phaseic acid (PA)[1]. PA is then reduced to dihydrophaseic acid (DPA). It is hypothesized that this compound is formed through subsequent oxidation and hydroxylation of DPA.

ABA_Catabolism_Pathway ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy ABA ABA->Hydroxy_ABA CYP707A (8'-hydroxylase) PA Phaseic Acid (PA) Hydroxy_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Reductase Target This compound DPA->Target Oxidation & Hydroxylation (Hypothetical) Extraction_Workflow Start Plant Tissue Sample Homogenization Homogenization in Liquid Nitrogen Start->Homogenization Extraction Extraction with Acetonitrile/Acetic Acid Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in LC Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Application Note: Quantification of 8'-Oxo-6-hydroxydihydrophaseic Acid in Plant Tissues using a Proposed HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 8'-Oxo-6-hydroxydihydrophaseic acid, a putative catabolite of the plant hormone abscisic acid (ABA). The described methodology, based on established protocols for ABA and its related metabolites, is intended for researchers in plant biology, agricultural science, and drug development who are investigating phytohormone metabolism and its role in plant physiology and stress responses. The protocol details sample extraction from plant tissues, chromatographic separation, and mass spectrometric detection parameters. As a standard for this compound is not commercially available, proposed mass transitions and parameters are provided as a starting point for method development.

Introduction

Abscisic acid (ABA) is a key phytohormone that regulates various aspects of plant growth, development, and responses to biotic and abiotic stress. The metabolic inactivation of ABA is crucial for maintaining hormonal homeostasis. The primary catabolic pathway involves hydroxylation at the 8'-position to form 8'-hydroxy ABA, which spontaneously isomerizes to phaseic acid (PA). PA is then reduced to dihydrophaseic acid (DPA). Further oxidation of these catabolites can occur, leading to a diverse range of downstream products. This compound is a hypothesized product of this extended catabolic pathway. Accurate quantification of such downstream catabolites is essential for a complete understanding of ABA metabolism and its regulatory functions. HPLC-MS/MS offers the high sensitivity and selectivity required for the analysis of trace-level phytohormones in complex plant matrices.

Experimental

Sample Preparation

A robust sample preparation protocol is critical for the accurate quantification of phytohormones. The following procedure is adapted from established methods for ABA and its metabolites.[1][2]

  • Homogenization: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: To the powdered tissue, add 1 mL of a pre-chilled extraction solvent (acetone:water:acetic acid, 80:19:1, v/v/v) containing a suitable internal standard (e.g., deuterated ABA, d6-ABA).

  • Incubation and Centrifugation: Vortex the mixture vigorously and incubate at 4°C for 30 minutes with shaking. Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted twice more, and the supernatants pooled.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 1 mL of 1% acetic acid.

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of 1% acetic acid.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of methanol:water:acetic acid (10:89:1, v/v/v) to remove polar interferences.

    • Elute the analytes with 3 mL of methanol:water:acetic acid (80:19:1, v/v/v).

  • Final Preparation: Dry the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid) for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The chromatographic and mass spectrometric parameters are based on methods developed for similar ABA metabolites and should be optimized for the specific instrumentation used.

HPLC Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
Collision Gas Argon
Proposed MRM Transitions

The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for this compound and related compounds. The transitions for the target analyte are theoretical and require experimental verification with a pure standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)
This compound 311.1153.120
311.1135.125
Dihydrophaseic acid (DPA)281.1139.118
Phaseic acid (PA)279.1137.118
Abscisic acid (ABA)263.1153.115
d6-Abscisic acid (Internal Standard)269.1159.115

Results and Discussion

This proposed method provides a comprehensive workflow for the quantification of this compound in plant tissues. The sample preparation procedure incorporates a robust extraction and SPE cleanup to minimize matrix effects, which are a common challenge in phytohormone analysis. The use of a deuterated internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response.

The HPLC conditions are designed to provide good separation of ABA and its catabolites. The negative ion ESI mode is selected as it is known to be highly sensitive for acidic phytohormones. The proposed MRM transitions for this compound are based on the expected fragmentation of the molecule, including the loss of the side chain. The final optimized parameters, especially the collision energies, will need to be determined empirically.

Conclusion

The proposed HPLC-MS/MS method offers a promising approach for the quantification of this compound. This will enable researchers to further investigate the downstream pathways of ABA catabolism and their physiological significance. Validation of this method with a synthesized analytical standard will be the next critical step to ensure data accuracy and reliability.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing node_homogenization 1. Homogenization (Liquid Nitrogen) node_extraction 2. Extraction (Acetone:Water:Acetic Acid + IS) node_homogenization->node_extraction node_centrifugation 3. Centrifugation node_extraction->node_centrifugation node_collection 4. Supernatant Collection node_centrifugation->node_collection node_evaporation1 5. Solvent Evaporation node_collection->node_evaporation1 node_spe 6. SPE Cleanup (Oasis HLB) node_evaporation1->node_spe node_evaporation2 7. Eluate Evaporation node_spe->node_evaporation2 node_reconstitution 8. Reconstitution node_evaporation2->node_reconstitution node_hplc HPLC Separation (C18 Column) node_reconstitution->node_hplc node_msms MS/MS Detection (ESI-, MRM) node_hplc->node_msms node_quantification Quantification (Internal Standard Method) node_msms->node_quantification

Caption: Experimental workflow for the quantification of this compound.

aba_pathway ABA Abscisic Acid (ABA) OH_ABA 8'-Hydroxy ABA ABA->OH_ABA 8'-Hydroxylation PA Phaseic Acid (PA) OH_ABA->PA Isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction Oxo_OH_DPA This compound (Putative) DPA->Oxo_OH_DPA Further Oxidation (Proposed)

Caption: Proposed Abscisic Acid (ABA) catabolic pathway leading to this compound.

References

Application Notes and Protocols for the Separation of 8'-Oxo-6-hydroxydihydrophaseic Acid by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8'-Oxo-6-hydroxydihydrophaseic acid is a metabolite of the plant hormone abscisic acid (ABA). The analysis of ABA and its metabolites is crucial for understanding plant physiology, stress responses, and for agricultural and pharmaceutical research. Due to its likely low abundance and polar nature, sensitive and specific analytical methods are required for its quantification in complex biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.

While specific, validated methods for this compound are not widely documented, this application note provides a detailed protocol based on established methods for the analysis of abscisic acid and its other metabolites.[1][2][3] The methodologies presented here are intended to serve as a strong starting point for the development and validation of a robust analytical method for this compound.

Experimental Protocols

Sample Preparation: Extraction of ABA and its Metabolites

This protocol is adapted from methods used for the extraction of abscisic acid and its catabolites from plant tissues.[1][3]

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Extraction solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v)

  • Internal standards (e.g., deuterated ABA analogues)

  • Ceramic beads

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

Procedure:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater with ceramic beads.

  • Weigh the powdered tissue (typically 50-100 mg) into a centrifuge tube.

  • Add the extraction solvent at a ratio of 10:1 (v/w) to the tissue powder.

  • Add internal standards to the extraction mixture for quantification.

  • Vortex the mixture vigorously for 1 minute to ensure thorough extraction. For potentially higher recovery, three successive extractions can be performed.[1]

  • Centrifuge the mixture at 4°C and high speed (e.g., 13,000 x g) for 10 minutes to pellet the solid debris.

  • Carefully transfer the supernatant to a new tube.

  • If multiple extractions are performed, combine the supernatants.

  • Evaporate the organic solvent from the extract using a rotary evaporator or a vacuum concentrator.

Solid-Phase Extraction (SPE) for Sample Clean-up

To remove interfering compounds from the plant matrix, a solid-phase extraction step is recommended.[1][2]

Materials:

  • Oasis HLB cartridges (or equivalent reversed-phase SPE cartridges)

  • Methanol (B129727)

  • Water

  • 2% Acetic acid in water (v/v)

  • Elution solvent: Acetonitrile with 1% acetic acid (v/v)

  • SPE manifold

Procedure:

  • Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the aqueous extract from the previous step onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elute the ABA and its metabolites with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are proposed starting conditions for the HPLC separation and mass spectrometric detection of this compound, based on methods for similar ABA metabolites.[3]

Data Presentation: Proposed LC-MS/MS Parameters
ParameterRecommended Condition
HPLC System UPLC or High-Performance LC System
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 1% acetic acid
Mobile Phase B Acetonitrile with 0.1% formic acid or 1% acetic acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 45°C[3]
Injection Volume 5 - 20 µL
Gradient Elution Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for equilibration. A suggested starting gradient is 5% B to 95% B over 10 minutes.
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Source Temp. 300 - 350°C
Capillary Voltage 2.5 - 3.5 kV
Detection Mode Multiple Reaction Monitoring (MRM) for targeted analysis

Note: The exact MRM transitions for this compound will need to be determined by infusing a standard of the compound into the mass spectrometer.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Extraction) spe Solid-Phase Extraction (Clean-up) sample_prep->spe Crude Extract lc_separation LC Separation spe->lc_separation Purified Extract ms_detection MS/MS Detection lc_separation->ms_detection Separated Analytes data_analysis Data Analysis ms_detection->data_analysis Raw Data

Caption: A generalized workflow for the analysis of plant metabolites.

Simplified ABA Metabolic Pathway

aba_metabolism ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA Oxidation DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction Target This compound DPA->Target Further Oxidation/ Hydroxylation

Caption: Simplified metabolic pathway of abscisic acid (ABA).

References

Elucidating the Structure of 8'-Oxo-6-hydroxydihydrophaseic Acid: An NMR Spectroscopy Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8'-Oxo-6-hydroxydihydrophaseic acid is a key catabolite in the oxidative degradation pathway of abscisic acid (ABA). Understanding its precise chemical structure is fundamental for comprehending the regulation of ABA levels in plants, which in turn governs various physiological processes, including stress responses and seed dormancy. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of novel or complex organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to establish the carbon skeleton, the nature and location of functional groups, and the stereochemistry of the molecule.

This application note will detail the necessary experimental protocols and data analysis workflows required to achieve a complete structural assignment of this compound.

Predicted NMR Data and Structural Features

Based on the known structure of this compound and the reported NMR data for related compounds such as abscisic acid, phaseic acid, and dihydrophaseic acid, we can predict the key spectral features. A comprehensive analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra is required for complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound.

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl Protons (C7', C8', C9')0.9 - 1.515 - 25
Methylene Protons1.5 - 2.530 - 50
Methine Protons2.5 - 4.540 - 70
Vinylic Protons (H2, H4, H5)5.5 - 8.0100 - 160
Carboxylic Acid Proton10 - 13170 - 180
Carbonyl Carbons (C1', C8')-190 - 210
Hydroxyl-bearing Carbons (C1', C6)-60 - 80

Experimental Protocols

A systematic approach involving sample preparation, acquisition of a suite of NMR experiments, and meticulous data processing is essential for successful structural elucidation.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal signal overlap with the analyte protons. Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar molecules.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good quality spectra on modern NMR spectrometers.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts, multiplicities (splitting patterns), and integration of all proton signals.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling, to identify the chemical shifts of all carbon atoms in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. This is crucial for tracing out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the unambiguous assignment of the carbon atom attached to each proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds, ²JCH and ³JCH). This is a key experiment for connecting the different spin systems and piecing together the complete carbon skeleton, especially for identifying the positions of quaternary carbons and functional groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Data Analysis and Structural Elucidation Workflow

The process of elucidating the structure of this compound from the acquired NMR data follows a logical progression.

logical_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation 1D_H ¹H NMR Identify_Spin_Systems Identify ¹H Spin Systems 1D_H->Identify_Spin_Systems 1D_C ¹³C & DEPT Assign_CH Assign Directly Bonded C-H Pairs 1D_C->Assign_CH 2D_COSY COSY 2D_COSY->Identify_Spin_Systems 2D_HSQC HSQC 2D_HSQC->Assign_CH 2D_HMBC HMBC Connect_Fragments Connect Spin Systems & Functional Groups 2D_HMBC->Connect_Fragments Identify_Spin_Systems->Connect_Fragments Assign_CH->Connect_Fragments Final_Structure Propose Final Structure Connect_Fragments->Final_Structure

Caption: NMR Data Analysis Workflow.

  • From ¹H and COSY Spectra: Identify the individual proton spin systems by analyzing the cross-peaks in the COSY spectrum. This will reveal fragments of the molecule where protons are coupled to each other.

  • From ¹³C, DEPT, and HSQC Spectra: Assign the carbon signals to their directly attached protons using the HSQC spectrum. The DEPT spectrum will confirm the multiplicity of each carbon (CH, CH₂, CH₃).

  • From HMBC Spectrum: Use the long-range ¹H-¹³C correlations from the HMBC spectrum to connect the previously identified spin systems. For example, a correlation from a methyl proton to a quaternary carbon can establish the position of the methyl group. Correlations to carbonyl carbons are particularly useful for placing these functional groups.

  • Final Structure Assembly: Combine all the information from the various NMR experiments to assemble the complete structure of this compound. The final proposed structure should be consistent with all observed NMR correlations and chemical shifts.

Key Structural Correlations for Elucidation

The following diagram illustrates the key HMBC and COSY correlations that would be expected for the structural elucidation of this compound.

Caption: Predicted Key HMBC and COSY Correlations.

Note: The DOT script for the structural correlations is a template. An actual image of the chemical structure of this compound should be used for accurate representation. The correlations shown are predictive and would need to be confirmed by experimental data.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of modern NMR spectroscopy techniques. By following the detailed protocols for sample preparation, data acquisition, and the logical workflow for data analysis presented in this application note, researchers can confidently determine the complete and unambiguous structure of this important plant metabolite. The combination of 1D and 2D NMR experiments provides a comprehensive dataset that allows for the assignment of all proton and carbon signals and the establishment of the molecular connectivity and stereochemistry.

Application Notes and Protocols for the Synthesis of 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8'-Oxo-6-hydroxydihydrophaseic acid is a putative analog of abscisic acid (ABA), a key plant hormone involved in regulating various physiological processes, including stress responses and seed development. As an analog of a major ABA catabolite, dihydrophaseic acid (DPA), this compound is of significant interest for research into the structure-activity relationships of ABA signaling. Its unique functionalization, featuring an oxo group at the 8'-position and a hydroxyl group at the C-6 position, may confer novel biological activities, such as altered receptor binding affinity or metabolic stability. The availability of a reliable synthetic route to this compound is crucial for enabling detailed biological evaluation and exploring its potential as a tool for agricultural and pharmaceutical research.

These application notes provide a proposed, detailed protocol for the multi-step chemical synthesis of this compound for research purposes. The proposed pathway begins with the readily available (+)-abscisic acid and proceeds through key intermediates.

Proposed Synthetic Pathway Overview

The proposed synthesis of this compound is a multi-step process commencing from (+)-abscisic acid. The key transformations include the protection of the carboxylic acid, stereoselective reduction of the 4'-keto group to establish the dihydrophaseic acid core, introduction of a hydroxyl group at the C-6 position, and finally, the oxidation of the 8'-hydroxyl group to the target 8'-oxo functionality, followed by deprotection.

Synthesis_Workflow ABA (+)-Abscisic Acid Protected_ABA Methylated ABA ABA->Protected_ABA   Esterification Phaseic_Acid_Methyl_Ester Phaseic Acid Methyl Ester Protected_ABA->Phaseic_Acid_Methyl_Ester   Photo-oxidation Dihydrophaseic_Acid_Methyl_Ester Dihydrophaseic Acid Methyl Ester Phaseic_Acid_Methyl_Ester->Dihydrophaseic_Acid_Methyl_Ester   Reduction Hydroxy_DPA_Ester 6-Hydroxy DPA Methyl Ester Dihydrophaseic_Acid_Methyl_Ester->Hydroxy_DPA_Ester   Hydroxylation Target_Ester 8'-Oxo-6-hydroxy DPA Methyl Ester Hydroxy_DPA_Ester->Target_Ester   Oxidation Target This compound Target_Ester->Target   Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Esterification of (+)-Abscisic Acid

This initial step protects the carboxylic acid moiety as a methyl ester to prevent side reactions in subsequent steps.

  • Materials:

  • Procedure:

    • Dissolve (+)-abscisic acid (1.0 g, 3.78 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (0.3 mL, 4.2 mmol) dropwise to the stirred solution.

    • Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes).

    • Once the reaction is complete, neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (Eluent: 20-30% EtOAc in hexanes) to afford abscisic acid methyl ester as a colorless oil.

Step 2: Photo-oxidation to Phaseic Acid Methyl Ester

This step introduces the 8'-hydroxy group which spontaneously cyclizes to form the phaseic acid structure.

  • Materials:

  • Procedure:

    • Dissolve abscisic acid methyl ester (0.5 g, 1.80 mmol) and a catalytic amount of methylene blue in anhydrous dichloromethane (50 mL) in a photoreactor.

    • Bubble a gentle stream of oxygen through the solution for 15 minutes to ensure saturation.

    • Irradiate the solution with a visible light source while maintaining a slow, continuous stream of oxygen and vigorous stirring.

    • Monitor the reaction by TLC (Eluent: 40% EtOAc in hexanes). The reaction is typically complete within 4-6 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (Eluent: 30-50% EtOAc in hexanes) to yield phaseic acid methyl ester.

Step 3: Stereoselective Reduction to Dihydrophaseic Acid Methyl Ester

This step reduces the 4'-keto group to a hydroxyl group, forming the dihydrophaseic acid core. The stereoselectivity of this reduction is crucial.

  • Materials:

    • Phaseic acid methyl ester

    • Methanol (MeOH)

    • Sodium borohydride (B1222165) (NaBH₄)

    • Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve phaseic acid methyl ester (0.3 g, 1.02 mmol) in methanol (10 mL) and cool to 0 °C.

    • Add sodium borohydride (0.04 g, 1.06 mmol) portion-wise over 10 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Monitor the reaction by TLC (Eluent: 50% EtOAc in hexanes).

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (Eluent: 40-60% EtOAc in hexanes) to afford dihydrophaseic acid methyl ester.

Step 4: Allylic Hydroxylation at C-6

This proposed step introduces the 6-hydroxyl group. This is a challenging transformation and may require significant optimization.

  • Materials:

    • Dihydrophaseic acid methyl ester

    • Selenium dioxide (SeO₂)

    • Dioxane

    • Water

  • Procedure:

    • In a sealed tube, dissolve dihydrophaseic acid methyl ester (0.2 g, 0.67 mmol) in a mixture of dioxane (5 mL) and water (0.1 mL).

    • Add selenium dioxide (0.09 g, 0.81 mmol).

    • Heat the reaction mixture to 80 °C for 24 hours.

    • Monitor the reaction for the appearance of a more polar spot by TLC (Eluent: 70% EtOAc in hexanes).

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove selenium residues.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by preparative HPLC to isolate 6-hydroxydihydrophaseic acid methyl ester.

Step 5: Oxidation of the 8'-Hydroxyl Group

This step oxidizes the tertiary alcohol at the 8'-position to the corresponding ketone. This is a challenging oxidation and may require specialized reagents.

  • Materials:

    • 6-Hydroxydihydrophaseic acid methyl ester

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution

  • Procedure:

    • Dissolve 6-hydroxydihydrophaseic acid methyl ester (0.1 g, 0.32 mmol) in anhydrous dichloromethane (5 mL).

    • Add Dess-Martin periodinane (0.20 g, 0.48 mmol) in one portion.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC (Eluent: 60% EtOAc in hexanes).

    • Quench the reaction by adding a mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.

    • Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (Eluent: 50-70% EtOAc in hexanes) to yield this compound methyl ester.

Step 6: Saponification to this compound

The final step is the deprotection of the methyl ester to yield the target carboxylic acid.

  • Materials:

    • This compound methyl ester

    • Lithium hydroxide (B78521) (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve this compound methyl ester (0.05 g, 0.16 mmol) in a mixture of THF (2 mL) and water (1 mL).

    • Add lithium hydroxide (0.01 g, 0.42 mmol) and stir at room temperature for 4 hours.

    • Monitor the reaction by TLC (Eluent: 80% EtOAc in hexanes with 1% acetic acid).

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Illustrative Yields

StepReactionStarting MaterialProductIllustrative Yield (%)
1Esterification(+)-Abscisic AcidAbscisic acid methyl ester95
2Photo-oxidationAbscisic acid methyl esterPhaseic acid methyl ester60
3ReductionPhaseic acid methyl esterDihydrophaseic acid methyl ester85
4HydroxylationDihydrophaseic acid methyl ester6-Hydroxydihydrophaseic acid methyl ester30
5Oxidation6-Hydroxydihydrophaseic acid methyl esterThis compound methyl ester40
6SaponificationThis compound methyl esterThis compound90

Table 2: Illustrative Characterization Data for Key Intermediates and Final Product

CompoundMolecular FormulaMW ( g/mol )Illustrative ¹H NMR (δ, ppm)Illustrative MS (m/z)
Abscisic acid methyl esterC₁₆H₂₂O₄278.345.8-7.8 (m, side chain), 5.9 (s, 1H), 2.5 (d, 1H), 2.1 (d, 1H), 1.9 (s, 3H), 1.1 (s, 3H), 1.0 (s, 3H), 3.7 (s, 3H)278.15 [M]⁺
Phaseic acid methyl esterC₁₆H₂₂O₅294.345.7-7.7 (m, side chain), 4.7 (d, 1H), 4.2 (d, 1H), 2.8 (d, 1H), 2.3 (d, 1H), 1.9 (s, 3H), 1.3 (s, 3H), 1.1 (s, 3H), 3.7 (s, 3H)294.14 [M]⁺
Dihydrophaseic acid methyl esterC₁₆H₂₄O₅296.365.7-7.7 (m, side chain), 4.4 (m, 1H), 4.1 (d, 1H), 3.9 (d, 1H), 1.8-2.2 (m, 4H), 1.9 (s, 3H), 1.2 (s, 3H), 1.0 (s, 3H), 3.7 (s, 3H)296.16 [M]⁺
This compoundC₁₅H₂₀O₆296.315.8-7.9 (m, side chain), 4.5 (m, 1H), 4.2 (m, 1H), 2.6 (d, 1H), 2.2 (d, 1H), 2.1 (s, 3H), 1.9 (s, 3H), 1.4 (s, 3H), 1.2 (s, 3H)296.12 [M]⁺

Signaling Pathway Context

The synthesized this compound can be used to probe the ABA signaling pathway. This pathway is critical for plant stress tolerance and is initiated by the binding of ABA to the PYR/PYL/RCAR receptors, which in turn inhibit PP2C phosphatases, leading to the activation of SnRK2 kinases and downstream signaling events.

ABASignaling cluster_stress Stress Conditions cluster_receptor Receptor Complex cluster_core Core Signaling cluster_response Cellular Response ABA ABA PYR_PYL PYR/PYL/RCAR ABA->PYR_PYL binds PP2C PP2Cs PYR_PYL->PP2C inhibits SnRK2 SnRK2s PP2C->SnRK2 inhibits TF Transcription Factors (e.g., ABFs) SnRK2->TF activates Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure promotes Gene_Expression Stress-responsive Gene Expression TF->Gene_Expression induces Target_Molecule This compound Target_Molecule->PYR_PYL may bind/inhibit

Caption: Interaction of ABA and its analogs with the core signaling pathway.

Disclaimer

The synthetic protocols described herein are proposed based on established chemical principles and analogous reactions. These procedures have not been experimentally validated for the synthesis of this compound and are intended for use by qualified researchers in a laboratory setting. All experiments should be conducted with appropriate safety precautions. The illustrative data provided is for guidance and does not represent experimentally determined values.

Application Notes and Protocols for Testing 8'-Oxo-6-hydroxydihydrophaseic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8'-Oxo-6-hydroxydihydrophaseic acid is a derivative of abscisic acid (ABA), a key phytohormone involved in various physiological processes in plants, including stress responses, seed dormancy, and stomatal regulation.[1] As an analog of ABA, this compound is presumed to exhibit similar biological activities by interacting with components of the ABA signaling pathway. These application notes provide detailed protocols for a suite of in vitro bioassays to characterize the biological activity of this compound. The described assays will enable researchers to assess its efficacy in inducing stomatal closure, inhibiting seed germination, and modulating key enzymatic activities central to plant growth and development.

Core ABA Signaling Pathway

The canonical ABA signaling pathway involves three main components: the PYR/PYL/RCAR receptors, Protein Phosphatase 2C (PP2C) co-receptors, and SNF1-related protein kinases (SnRK2s).[2][3] In the absence of ABA, PP2Cs are active and inhibit SnRK2s through dephosphorylation.[4] The binding of ABA to the PYR/PYL/RCAR receptors leads to a conformational change that allows the receptor to bind to and inhibit the activity of PP2Cs.[4][5] This relieves the inhibition of SnRK2s, which then become active and phosphorylate downstream targets, including transcription factors like ABFs/AREBs, leading to the regulation of ABA-responsive genes.[1][5][6]

ABA_Signaling_Pathway cluster_0 No ABA Present cluster_1 ABA Present PP2C_inactive PP2C SnRK2_inactive SnRK2 PP2C_inactive->SnRK2_inactive Inhibits Downstream_inactive Downstream Targets (e.g., ABFs) SnRK2_inactive->Downstream_inactive Response_inactive ABA Response OFF Downstream_inactive->Response_inactive ABA 8'-Oxo-6-hydroxy- dihydrophaseic acid (ABA Analog) PYR_PYL_RCAR PYR/PYL/RCAR Receptor ABA->PYR_PYL_RCAR ABA_Receptor ABA-Receptor Complex PYR_PYL_RCAR->ABA_Receptor Binds PP2C_active PP2C ABA_Receptor->PP2C_active Inhibits SnRK2_active SnRK2 (Active) PP2C_active->SnRK2_active Downstream_active Phosphorylated Downstream Targets SnRK2_active->Downstream_active Phosphorylates Response_active ABA Response ON Downstream_active->Response_active

Caption: Core ABA signaling pathway.

Experimental Protocols

Stomatal Aperture Assay

This assay measures the ability of this compound to induce stomatal closure in plant leaves.[7][8][9]

Workflow:

Stomatal_Aperture_Workflow A Prepare leaf epidermal peels or use intact leaves B Incubate in opening buffer under light to open stomata A->B C Treat with varying concentrations of This compound B->C D Incubate for a defined period C->D E Mount on microscope slide D->E F Image stomata using a microscope E->F G Measure stomatal aperture width and length using image analysis software F->G H Calculate aperture ratio (width/length) G->H

Caption: Stomatal aperture assay workflow.

Protocol:

  • Plant Material: Use well-watered, 3-4 week old Arabidopsis thaliana plants grown under a 16-h light/8-h dark cycle.

  • Epidermal Peel Preparation:

    • Excise a mature rosette leaf.

    • Gently peel the abaxial (lower) epidermis using fine-tipped forceps.

    • Immediately float the peel in a stomatal opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 10 µM CaCl2).

  • Stomatal Opening: Incubate the epidermal peels under light (approx. 150 µmol m⁻² s⁻¹) for 2-3 hours to ensure most stomata are open.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in the opening buffer to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Include a DMSO control.

    • Replace the opening buffer with the treatment solutions.

  • Incubation: Incubate the peels in the treatment solutions for 1-2 hours under the same light conditions.

  • Microscopy and Imaging:

    • Mount a peel on a microscope slide with a coverslip.

    • Observe under a light microscope (400x magnification).

    • Capture images of at least 20-30 stomata per treatment.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore.

    • Calculate the stomatal aperture as the ratio of width to length.

    • Compare the mean stomatal aperture of treated samples to the control.

Data Presentation:

Concentration (µM)Mean Stomatal Aperture (Width/Length Ratio) ± SD% Inhibition of Opening
Control (DMSO)0
0.1
1
10
50
ABA (Positive Control)
Seed Germination Inhibition Assay

This bioassay evaluates the inhibitory effect of this compound on seed germination, a classic response to ABA.[10]

Workflow:

Seed_Germination_Workflow A Surface sterilize seeds (e.g., Arabidopsis thaliana) B Prepare agar (B569324) plates containing varying concentrations of the test compound A->B C Sow seeds on the plates B->C D Incubate plates under controlled conditions (light/dark cycle, temperature) C->D E Score germination daily for several days (radicle emergence) D->E F Calculate germination percentage E->F

Caption: Seed germination inhibition assay workflow.

Protocol:

  • Seed Sterilization:

    • Place Arabidopsis thaliana seeds in a 1.5 mL microfuge tube.

    • Add 1 mL of 70% ethanol (B145695) and incubate for 1 minute.

    • Remove ethanol and add 1 mL of 20% bleach with 0.05% Tween-20. Incubate for 10 minutes with occasional vortexing.

    • Wash the seeds 4-5 times with sterile distilled water.

  • Plating:

    • Prepare Murashige and Skoog (MS) agar medium.

    • Autoclave the medium and cool to ~50°C.

    • Add the test compound (dissolved in DMSO) to the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

    • Pour the medium into sterile petri dishes.

  • Sowing and Incubation:

    • Resuspend the sterilized seeds in sterile 0.1% agar and sow ~50-100 seeds per plate.

    • Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber with a 16-h light/8-h dark cycle at 22°C.

  • Scoring and Data Analysis:

    • Score germination daily for 7 days. Germination is defined as the emergence of the radicle.

    • Calculate the germination percentage for each treatment at each time point.

    • Determine the concentration required for 50% inhibition of germination (IC50).

Data Presentation:

Concentration (µM)Germination (%) after 3 days ± SDGermination (%) after 5 days ± SDGermination (%) after 7 days ± SD
0 (Control)
1
5
10
25
ABA (Positive Control)
Inhibition of Gibberellin-Induced α-Amylase Synthesis

This assay measures the ability of this compound to antagonize the effect of gibberellic acid (GA3), which induces the synthesis of α-amylase in cereal aleurone layers.[11][12][13]

Workflow:

Amylase_Inhibition_Workflow A Prepare barley half-seeds (embryo removed) B Incubate half-seeds in buffer containing GA3 and varying concentrations of the test compound A->B C After incubation, homogenize the aleurone layers B->C D Centrifuge and collect the supernatant C->D E Measure α-amylase activity in the supernatant using a starch-iodine assay D->E F Quantify protein content to normalize enzyme activity E->F

Caption: α-Amylase inhibition assay workflow.

Protocol:

  • Preparation of Barley Half-Seeds:

    • Cut barley seeds in half transversely.

    • Discard the half containing the embryo.

    • Sterilize the embryoless half-seeds with 1% sodium hypochlorite (B82951) for 20 minutes and wash thoroughly with sterile water.

  • Incubation:

    • Place 5-10 half-seeds in a sterile flask or petri dish.

    • Add 2 mL of incubation buffer (20 mM sodium succinate, pH 5.0, 20 mM CaCl2) containing 1 µM GA3 and the desired concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM).

    • Incubate at 25°C for 24 hours with gentle shaking.

  • Enzyme Extraction:

    • Remove the incubation buffer and wash the half-seeds with sterile water.

    • Homogenize the aleurone layers in 1 mL of extraction buffer (100 mM sodium acetate (B1210297), pH 5.5, 20 mM CaCl2).

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the α-amylase.

  • α-Amylase Activity Assay:

    • Prepare a 0.2% soluble starch solution in 100 mM sodium acetate buffer (pH 5.5).

    • Add 50 µL of the enzyme extract to 450 µL of the starch solution.

    • Incubate at 37°C for 15 minutes.

    • Stop the reaction by adding 500 µL of iodine reagent (0.05% I2, 0.5% KI).

    • Measure the absorbance at 620 nm. A decrease in absorbance indicates starch hydrolysis.

  • Data Analysis:

    • Calculate the α-amylase activity, where one unit is defined as the amount of enzyme that causes a certain percentage decrease in absorbance per minute.

    • Normalize the activity to the total protein content of the extract (determined by Bradford assay).

    • Calculate the percentage inhibition of GA3-induced α-amylase activity.

Data Presentation:

Concentration (µM)α-Amylase Activity (Units/mg protein) ± SD% Inhibition
Control (No GA3)N/A
GA3 (1 µM)0
GA3 + 1
GA3 + 10
GA3 + 50
GA3 + 100
GA3 + ABA (Positive Control)
In Vitro PP2C Activity Assay

This biochemical assay directly measures the ability of this compound to promote the inhibition of PP2C phosphatase activity in the presence of an ABA receptor.[14][15][16][17]

Workflow:

PP2C_Assay_Workflow A Purify recombinant PYR/PYL/RCAR receptor and PP2C enzyme B Pre-incubate receptor with varying concentrations of the test compound A->B C Add PP2C to the receptor-ligand mixture B->C D Initiate the phosphatase reaction by adding a phosphorylated substrate C->D E Incubate for a specific time at 30°C D->E F Stop the reaction E->F G Quantify the amount of released inorganic phosphate (B84403) F->G H Calculate % PP2C inhibition G->H

Caption: In vitro PP2C activity assay workflow.

Protocol:

  • Reagents:

    • Recombinant PYR/PYL/RCAR receptor (e.g., PYL5).

    • Recombinant PP2C (e.g., ABI1).

    • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Phosphorylated peptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide).

    • Malachite green phosphate detection solution.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the PYR/PYL/RCAR receptor with varying concentrations of this compound for 15 minutes at room temperature in the assay buffer.

    • Add the PP2C enzyme to the wells and incubate for another 15 minutes.

    • Initiate the reaction by adding the phosphorylated substrate.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction (e.g., by adding a stop solution).

    • Add the malachite green reagent to quantify the released inorganic phosphate by measuring the absorbance at ~650 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Determine the amount of phosphate released in each reaction.

    • Calculate the percentage of PP2C inhibition for each concentration of the test compound relative to the control (no compound).

Data Presentation:

Concentration (µM)PP2C Activity (nmol Pi released/min) ± SD% Inhibition
No Compound0
0.1
1
10
50
ABA (Positive Control)

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on stomatal aperture, seed germination, and key enzymatic activities within the ABA signaling pathway, researchers can gain a comprehensive understanding of its biological function and potential applications as a plant growth regulator or a tool for studying ABA signaling. The provided data tables and diagrams offer a clear structure for presenting and interpreting the experimental results.

References

Application Notes and Protocols for the Detection of 8'-Oxo-6-hydroxydihydrophaseic Acid in Plant Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a critical phytohormone that regulates numerous aspects of plant growth, development, and stress responses. The metabolic inactivation of ABA, known as catabolism, is a key mechanism for controlling its endogenous levels and signaling activity. The primary ABA catabolic pathway involves a series of oxidative steps. This document provides a detailed workflow and experimental protocols for the detection and quantification of ABA catabolites, with a specific focus on the analytical approach for identifying novel or less abundant compounds such as 8'-Oxo-6-hydroxydihydrophaseic acid. While this specific catabolite is not extensively documented in publicly available literature, the methods described herein provide a robust framework for its discovery and characterization.

Abscisic Acid Catabolic Pathway

The catabolism of abscisic acid is a complex process involving multiple enzymatic modifications. The most well-characterized pathway begins with the hydroxylation of the 8'-methyl group of ABA, a reaction catalyzed by the enzyme ABA 8'-hydroxylase. This initial step leads to the formation of an unstable intermediate, 8'-hydroxy ABA, which spontaneously isomerizes to phaseic acid (PA). Phaseic acid can then be further reduced to dihydrophaseic acid (DPA). It is hypothesized that this compound is a downstream product of this pathway, likely formed through further oxidation and hydroxylation of dihydrophaseic acid.

ABA_Catabolism ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy ABA ABA->Hydroxy_ABA ABA 8'-Hydroxylase PA Phaseic Acid (PA) Hydroxy_ABA->PA Isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction Target This compound DPA->Target Oxidation/Hydroxylation (Hypothesized)

Caption: Hypothesized biosynthetic pathway of this compound.

Plant Metabolomics Workflow for ABA Catabolites

The detection of ABA and its catabolites in plant tissues requires a systematic metabolomics workflow. This process encompasses sample preparation, metabolite extraction, analytical separation and detection, and data analysis. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the sensitive and specific quantification of these phytohormones.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Harvest Plant Tissue Harvesting Freeze Flash Freezing (Liquid Nitrogen) Harvest->Freeze Grind Homogenization Freeze->Grind Solvent Addition of Extraction Solvent (e.g., Acetonitrile (B52724)/Methanol/Water with internal standards) Grind->Solvent Centrifuge1 Centrifugation Solvent->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Dry Evaporation to Dryness Collect->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute LC Liquid Chromatography (Reversed-Phase C18) Reconstitute->LC MS Tandem Mass Spectrometry (ESI in Negative Mode) LC->MS MRM Multiple Reaction Monitoring (MRM) MS->MRM Integration Peak Integration MRM->Integration Quantification Quantification (Internal Standard Calibration) Integration->Quantification Stats Statistical Analysis Quantification->Stats

Caption: General plant metabolomics workflow for ABA catabolite analysis.

Experimental Protocols

Plant Sample Preparation
  • Harvesting: Harvest plant tissue of interest (e.g., leaves, roots, seeds) and immediately flash-freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weighing: Accurately weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

Metabolite Extraction
  • Extraction Solvent: Prepare an extraction solvent of acetonitrile:methanol:water (40:40:20, v/v/v) containing a mixture of deuterated internal standards (e.g., d6-ABA, d6-PA, d6-DPA) at a concentration of 10 ng/mL each.

  • Extraction: Add 1 mL of the cold extraction solvent to each sample tube. Vortex vigorously for 1 minute.

  • Sonication: Sonicate the samples in an ice-water bath for 10 minutes.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL tube.

  • Evaporation: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer: Transfer the clear supernatant to an autosampler vial with a glass insert for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: Use a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity of ABA and its catabolites.

    • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each analyte. For novel compounds like this compound, the precursor ion would be its [M-H]- ion, and product ions would be determined by fragmentation analysis of a purified standard or through in-source fragmentation.

Data Presentation

Due to the limited information available in the scientific literature, quantitative data for this compound in plant tissues is not available. The following table provides a template for how such data would be presented, including representative data for key precursors in the ABA catabolic pathway to provide context. Researchers aiming to quantify this compound would first need to synthesize or purify an analytical standard to establish a calibration curve.

Table 1: Representative Levels of Abscisic Acid and its Major Catabolites in Arabidopsis thaliana Leaves Under Control and Drought Stress Conditions.

CompoundControl (ng/g FW)Drought Stress (ng/g FW)
Abscisic Acid (ABA)2-10100-500
Phaseic Acid (PA)10-50500-2000
Dihydrophaseic Acid (DPA)20-1001000-5000
This compound Data not available Data not available

Note: The values for ABA, PA, and DPA are representative ranges compiled from various studies and can vary significantly depending on the plant species, developmental stage, and the severity of stress.

Conclusion

The plant metabolomics workflow detailed in this application note provides a comprehensive approach for the detection of abscisic acid and its catabolites. While direct quantitative data for this compound is currently lacking in the literature, the described protocols for sample preparation, extraction, and LC-MS/MS analysis establish a robust framework for its identification and future quantification. The successful application of these methods will enable researchers to further elucidate the complex network of ABA catabolism and its role in plant biology. The provided diagrams and protocols serve as a valuable resource for scientists and drug development professionals investigating phytohormone metabolism and its implications.

Troubleshooting & Optimization

Technical Support Center: 8'-Oxo-6-hydroxydihydrophaseic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 8'-Oxo-6-hydroxydihydrophaseic acid and related abscisic acid (ABA) catabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges, particularly low extraction yields.

Troubleshooting Guide: Overcoming Low Yields

This guide is designed to help you identify and resolve issues that may lead to lower-than-expected yields of this compound and other ABA metabolites during extraction and purification.

Q1: My final yield of ABA catabolites is very low. What are the most likely causes?

A1: Low yields can stem from several stages of your workflow. The most common culprits are inefficient initial extraction, degradation of the target molecules, and losses during sample purification.

  • Inefficient Initial Extraction: The choice of solvent and the physical disruption of the plant tissue are critical. Using a suboptimal solvent may not efficiently solubilize the analytes. Incomplete homogenization of the tissue will prevent the solvent from accessing the cellular contents.

  • Analyte Degradation: ABA and its catabolites can be sensitive to pH and enzymatic activity. The use of an acidic extraction solvent is recommended to prevent the breakdown of ABA conjugates, which could otherwise lead to an overestimation of free ABA.[1]

  • Losses During Purification: Significant amounts of your target compound can be lost during solid-phase extraction (SPE) if the cartridge type, conditioning, loading, washing, and elution steps are not optimized.

Q2: How can I improve the efficiency of my initial solvent extraction?

A2: To enhance your initial extraction efficiency, consider the following:

  • Solvent System: A widely used and effective solvent mixture is acetone:water:acetic acid (80:19:1, v/v).[1][2] Methanol (B129727) is also a common choice.[3][4] The inclusion of a small amount of acid helps to maintain the protonated state of the carboxylic acid group on ABA and its metabolites, improving their solubility in the organic solvent.

  • Tissue Homogenization: Ensure the plant material is thoroughly ground to a fine powder, typically under liquid nitrogen to prevent enzymatic degradation.[1] Lyophilized (freeze-dried) tissue can also be effectively powdered using high-speed agitation with ceramic beads.[1][2]

  • Multiple Extractions: Performing multiple rounds of extraction on the same tissue pellet will significantly increase your yield. Typically, three successive extractions are sufficient to recover the majority of the endogenous hormones.[1][2]

  • Use of Internal Standards: The most reliable way to account for and correct for losses during the entire procedure is to add a deuterated internal standard (e.g., [²H₆]-ABA) at the very beginning of the extraction.[1][2][5] This allows for accurate quantification even if the absolute recovery is less than 100%.[1][2]

Q3: I suspect my target compounds are degrading during the extraction process. What can I do to minimize this?

A3: Minimizing degradation is crucial for obtaining accurate results. Here are some key strategies:

  • Work Quickly and at Low Temperatures: Perform all extraction steps on ice or at 4°C to reduce the activity of endogenous enzymes that could degrade your target molecules.

  • Use Acidified Solvents: As mentioned, an acidic extraction buffer helps to stabilize the compounds.

  • Inhibit Oxidation: While less commonly reported for ABA metabolites compared to other compounds, if you suspect oxidative degradation, you could consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent, a practice common in plant hormone analysis.[6]

Q4: My recovery after solid-phase extraction (SPE) is poor. How can I optimize this step?

A4: Solid-phase extraction is a critical purification step where significant losses can occur. To optimize your SPE protocol:

  • Choose the Right Sorbent: Reversed-phase cartridges, such as Oasis HLB, are commonly and successfully used for the purification of ABA and its metabolites.[1][2]

  • Proper Cartridge Conditioning: Always pre-condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water, and finally equilibrating with your sample loading buffer.

  • Optimize Wash and Elution Solvents: The wash step is intended to remove interfering compounds without eluting your analytes. The elution step should then recover your analytes in a small volume of a clean solvent. You may need to empirically test different solvent compositions and percentages of organic solvent (e.g., methanol or acetonitrile) to find the optimal conditions for your specific compounds of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a catabolite of abscisic acid (ABA), a crucial plant hormone involved in regulating various aspects of plant growth, development, and stress responses. The catabolism of ABA into compounds like phaseic acid (PA), dihydrophaseic acid (DPA), and further oxidized forms is a key mechanism for controlling the levels of active ABA in plant tissues.[7]

Q2: Why is it important to measure ABA and its catabolites?

A2: Measuring the levels of ABA and its catabolites provides a comprehensive picture of the plant's physiological status. For example, during water stress, ABA levels increase, leading to stomatal closure. Following rehydration, ABA is rapidly catabolized to PA and DPA.[8] Analyzing these compounds helps in understanding how plants respond to environmental stresses.

Q3: What is the most reliable method for quantifying this compound and other ABA metabolites?

A3: The gold standard for the quantification of ABA and its metabolites is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][2][6] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of these compounds at very low concentrations in complex plant extracts.[1][2] The use of stable isotope-labeled internal standards is highly recommended for the most accurate quantification.[5][6][9]

Q4: Can I use a UV detector with HPLC instead of a mass spectrometer?

A4: While HPLC with UV detection can be used, it is generally less sensitive and selective than mass spectrometry.[10][11] Plant extracts are complex matrices, and co-eluting compounds can interfere with the accurate quantification of your target analytes by UV detection. However, with extensive purification, such as through the use of immunoaffinity columns, HPLC-UV can be a viable and more cost-effective option.[10]

Quantitative Data Summary

The following table summarizes representative concentrations of ABA and its major metabolites found in different plant tissues, as reported in the literature. These values can serve as a general reference, but actual concentrations will vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

CompoundPlant MaterialConcentration (pmol/g dry mass)Reference
Abscisic Acid (ABA)Brassica napus seeds (24 DAA)23,300[2]
Abscisic Acid (ABA)Brassica napus valves (24 DAA)292 - 447[2]
Phaseic Acid (PA)Brassica napus seeds and valvesNot specified[2]
Dihydrophaseic Acid (DPA)Brassica napus valves (24 DAA*)97,300[2]
7'-Hydroxyabscisic AcidBrassica napus seeds and valvesDetected[2]
Abscisic Acid Glucose Ester (ABA-GE)Brassica napus seeds and valvesDetected[2]

*DAA: Days After Anthesis

Experimental Protocols

Protocol: Extraction and Partial Purification of ABA and its Metabolites for LC-MS/MS Analysis

This protocol is adapted from established methods for the extraction of abscisic acid and its catabolites from plant tissue.[1][2][4]

1. Sample Preparation and Homogenization

  • Weigh approximately 100 mg of fresh plant tissue, flash-freeze it in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle or a bead beater. Alternatively, lyophilize the tissue and then homogenize.

  • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

2. Extraction

  • Prepare the extraction solvent: acetone:water:acetic acid (80:19:1, v/v).

  • Add 1 mL of the extraction solvent to the tissue powder.

  • Add an appropriate amount of deuterated internal standard (e.g., [²H₆]-ABA) to each sample for accurate quantification.

  • Vortex the tube vigorously for 1 minute.

  • Sonicate the sample for 15 minutes in a sonicator bath.[3][4]

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[3][4]

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction (steps 2.2-2.7) on the pellet two more times, combining all supernatants.

3. Solvent Evaporation

  • Evaporate the organic solvent from the combined supernatant under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac) until only the aqueous fraction remains.[3][4]

4. Solid-Phase Extraction (SPE) Purification

  • Condition a reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Load the aqueous extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elute the ABA and its metabolites with 1 mL of methanol (or another optimized organic solvent) into a clean collection tube.

  • Dry the eluate completely under vacuum.

5. Sample Reconstitution and Analysis

  • Re-dissolve the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 10% methanol in water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Proceed with analysis by LC-MS/MS.

Visualizations

ABA Catabolic Pathway ABA Abscisic Acid (ABA) HydroxyABA 8'-Hydroxy ABA (unstable) ABA->HydroxyABA CYP707A (8'-hydroxylase) PA Phaseic Acid (PA) HydroxyABA->PA Spontaneous cyclization DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction Oxo_HDPA This compound DPA->Oxo_HDPA Further Oxidation

Caption: Major oxidative pathway for abscisic acid (ABA) catabolism in plants.

Extraction Workflow start Plant Tissue (e.g., 100 mg) homogenize Homogenization (Liquid N2 / Lyophilization) start->homogenize extract Solvent Extraction (Acetone/Water/Acetic Acid) + Internal Standard homogenize->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Pellet centrifuge->pellet evaporate Evaporate Organic Solvent supernatant->evaporate repeat_ext Repeat Extraction 2x pellet->repeat_ext repeat_ext->extract spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) evaporate->spe dry Dry Eluate spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General workflow for the extraction and purification of ABA metabolites.

References

Technical Support Center: HPLC Analysis of 8'-Oxo-6-hydroxydihydrophaseic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 8'-Oxo-6-hydroxydihydrophaseic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving good peak resolution for this compound?

A1: The main challenges arise from the compound's chemical properties. As a carboxylic acid, its ionization state is pH-dependent, which can significantly impact retention and peak shape. Furthermore, its polarity may require careful optimization of the mobile phase and stationary phase to achieve adequate retention and separation from other sample components.

Q2: Why is the mobile phase pH critical for the analysis of this compound?

A2: this compound contains a carboxylic acid group, making it an ionizable compound. The pH of the mobile phase determines whether this group is in its protonated (neutral) or deprotonated (anionic) state. In reversed-phase HPLC, the neutral form is more hydrophobic and will be retained longer on the nonpolar stationary phase. Inconsistent or inappropriate mobile phase pH can lead to peak shifting, broadening, or tailing. For reproducible results, it is advisable to buffer the mobile phase at a pH that is at least 1.5 to 2 units away from the analyte's pKa.

Q3: What type of HPLC column is recommended for the separation of this compound?

A3: A high-efficiency reversed-phase column, such as a C18 or C8, is a common starting point for the analysis of polar acidic compounds like this compound.[1] Phenyl-Hexyl stationary phases can also offer alternative selectivity for compounds with aromatic character due to potential π-π interactions. For highly polar compounds that are poorly retained on traditional reversed-phase columns, a polar-embedded or aqueous-stable C18 column may be beneficial.

Q4: Should I use isocratic or gradient elution for my analysis?

A4: While an isocratic elution (constant mobile phase composition) can be sufficient for simple sample matrices, a gradient elution is generally preferred for complex samples containing compounds with a range of polarities.[2] A gradient allows for the effective separation of early-eluting polar compounds and later-eluting nonpolar compounds within a reasonable analysis time.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC separation of this compound.

Issue 1: Poor Peak Shape - Tailing Peak

Question: My peak for this compound is showing significant tailing. What are the potential causes and solutions?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, leading to peak tailing.[3]- Lower Mobile Phase pH: Add an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. A pH of 2-3 is often effective for acidic compounds.[4]- Use a Modern, High-Purity Column: Employ a column with advanced end-capping to minimize exposed silanol groups.[3]
Column Overload Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[4]- Reduce Injection Volume: Decrease the amount of sample injected onto the column.[4]- Dilute the Sample: Lower the concentration of the analyte in your sample solution.[4]
Mismatched Injection Solvent If the sample is dissolved in a solvent significantly stronger (more organic content) than the initial mobile phase, it can cause band broadening and peak distortion.[4]- Match Injection Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If not possible, use a solvent that is weaker than or equal in strength to the mobile phase.[4]
Column Contamination or Degradation Accumulation of strongly retained sample components or degradation of the stationary phase can lead to poor peak shapes.[4]- Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[4]- Use a Guard Column: A guard column can protect the analytical column from contaminants.[5]- Replace the Column: If flushing does not restore performance, the column may need to be replaced.[4]
Issue 2: Poor Peak Resolution - Co-eluting Peaks

Question: I am unable to separate the peak for this compound from an interfering peak. How can I improve the resolution?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Mobile Phase Composition The selectivity of the separation is highly dependent on the mobile phase composition.[2]- Optimize Organic Modifier: If using methanol, try switching to acetonitrile, or vice versa. These solvents offer different selectivities.[6]- Adjust Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.[2]
Incorrect Column Chemistry The stationary phase may not be providing sufficient selectivity for the analytes of interest.[7]- Try a Different Stationary Phase: If using a C18 column, consider a C8 or a Phenyl-Hexyl column to alter the selectivity.[1]
Suboptimal Temperature Column temperature affects solvent viscosity and the kinetics of mass transfer, which can influence selectivity and resolution.- Adjust Column Temperature: Lowering the temperature can sometimes improve separation, while increasing it can decrease analysis time. Use a column oven for consistent temperature control.[6]
Issue 3: Shifting Retention Times

Question: The retention time for my analyte is not consistent between injections. What could be causing this instability?

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poorly Equilibrated Column The column must be fully equilibrated with the mobile phase before each injection to ensure reproducible retention.[8]- Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase conditions until a stable baseline is achieved. For gradient methods, include a sufficient re-equilibration step at the end of each run.[6]
Unstable Mobile Phase Changes in mobile phase composition, such as evaporation of volatile components or degradation of buffers, can cause retention time drift.[9]- Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped.[9]- Use a Buffer: If pH control is critical, use a buffer in the aqueous portion of the mobile phase.[3]
Fluctuating Column Temperature Variations in ambient temperature can affect retention times if a column oven is not used.[9]- Use a Column Oven: Maintain a constant and consistent column temperature.[6]
Pump or Mixer Issues Problems with the HPLC pump or proportioning valves can lead to inaccurate mobile phase composition and fluctuating retention times.- Prime the Pump: Ensure all solvent lines are free of air bubbles.[9]- System Maintenance: If the problem persists, the pump seals or check valves may need to be replaced as part of routine system maintenance.[7]

Experimental Protocols

General HPLC Method for Phytohormone Analysis (Reversed-Phase)

This protocol provides a general starting point for the analysis of phytohormones like this compound. Optimization will likely be required.

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV-Vis detector (wavelength to be optimized for the specific analyte) or Mass Spectrometry.

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Gradient Program:

    • Start at a low percentage of Mobile Phase B (e.g., 10-20%).

    • Linearly increase the percentage of Mobile Phase B to elute the analyte and other compounds of interest.

    • Include a wash step with a high percentage of Mobile Phase B to clean the column.

    • Return to the initial mobile phase composition and allow for re-equilibration before the next injection.

Visualizations

Troubleshooting_Workflow Start Problem with Peak Resolution Check_Peak_Shape Evaluate Peak Shape Start->Check_Peak_Shape Check_Resolution Evaluate Resolution Start->Check_Resolution Tailing Peak Tailing? Check_Peak_Shape->Tailing Asymmetric Good_Shape Good Peak Shape Check_Peak_Shape->Good_Shape Symmetric Sol_Tailing_pH Adjust Mobile Phase pH Tailing->Sol_Tailing_pH Yes Sol_Tailing_Column Use High-Purity End-capped Column Tailing->Sol_Tailing_Column Yes Sol_Tailing_Overload Reduce Sample Concentration/Volume Tailing->Sol_Tailing_Overload Yes Fronting Peak Fronting? Broad Broad Peak? Good_Shape->Check_Resolution Coelution Co-elution? Check_Resolution->Coelution Rs < 1.5 Sufficient_Res Sufficient Resolution Check_Resolution->Sufficient_Res Rs >= 1.5 Sol_Res_Mobile_Phase Optimize Mobile Phase Selectivity (MeCN vs MeOH) Coelution->Sol_Res_Mobile_Phase Yes Sol_Res_Gradient Adjust Gradient Slope Coelution->Sol_Res_Gradient Yes Sol_Res_Column Try Different Stationary Phase (e.g., Phenyl-Hexyl) Coelution->Sol_Res_Column Yes

Caption: A logical workflow for troubleshooting common HPLC peak resolution problems.

Mobile_Phase_Optimization Goal Goal: Improve Peak Resolution for this compound Parameter1 Mobile Phase pH Goal->Parameter1 Parameter2 Organic Modifier Goal->Parameter2 Parameter3 Gradient Profile Goal->Parameter3 Action1a Add Acidic Modifier (e.g., 0.1% Formic Acid) Parameter1->Action1a Action1b Buffer Mobile Phase (pH 2.5-3.5) Parameter1->Action1b Action2a Test Acetonitrile Parameter2->Action2a Action2b Test Methanol Parameter2->Action2b Action3a Decrease Gradient Slope (for better separation) Parameter3->Action3a Action3b Increase Gradient Slope (for faster elution) Parameter3->Action3b Outcome1 Improved Peak Shape (Reduced Tailing) Action1a->Outcome1 Action1b->Outcome1 Outcome2 Altered Selectivity Action2a->Outcome2 Action2b->Outcome2 Outcome3 Optimized Resolution and Run Time Action3a->Outcome3 Action3b->Outcome3

Caption: Key mobile phase parameters to optimize for improved HPLC peak resolution.

References

Stability of 8'-Oxo-6-hydroxydihydrophaseic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 8'-Oxo-6-hydroxydihydrophaseic acid in various solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid or in a suitable solvent under specific temperature conditions. As a powder, it can be stored at -20°C for up to three years.[1] When in solution, it is recommended to store it at -80°C for up to one year or at -20°C for up to one month.[2][3] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1]

Q3: How stable are solutions of this compound?

Q4: What are the potential degradation pathways for this compound?

A4: As a derivative of abscisic acid, this compound may undergo similar degradation pathways. These can include oxidation, particularly hydroxylation, and conjugation.[2] Exposure to UV light should also be minimized to prevent potential isomerization and degradation.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.
Low recovery after extraction The compound may have degraded during the extraction process.Use an extraction solvent containing an acid, such as 1% acetic acid, to maintain the compound in a non-ionized state, which can improve recovery.
Unexpected peaks in analysis (e.g., HPLC, LC-MS) Presence of degradation products.Minimize exposure of the compound and its solutions to light. Use amber vials or cover containers with aluminum foil. Analyze samples promptly after preparation.

Stability Data Summary

While specific kinetic data on the degradation of this compound is not available, the following table summarizes the recommended storage conditions to ensure maximum stability.

Form Storage Temperature Duration
Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[2][3]
-20°CUp to 1 month[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Different Solvents

This protocol outlines a general method for determining the stability of this compound in a solvent of choice over time.

Materials:

  • This compound

  • Solvents of interest (e.g., DMSO, Ethanol, Methanol)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • Temperature-controlled storage units (e.g., -20°C and 4°C)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Ensure the compound is fully dissolved.

  • Sample Preparation:

    • From the stock solution, prepare aliquots in amber HPLC vials.

    • Prepare separate sets of samples for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • Immediately after preparation, analyze an initial sample (T=0) using a validated HPLC or LC-MS method to determine the initial concentration and purity.

    • Store the remaining samples at the designated temperatures.

    • At specified time points (e.g., 24h, 48h, 72h, 1 week, 1 month), retrieve a sample from each storage condition.

    • Allow the samples to reach room temperature before analysis.

    • Analyze the samples using the same HPLC or LC-MS method as for the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

    • Plot the percentage of the remaining compound against time for each storage condition to visualize the degradation kinetics.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage & Analysis cluster_data Data Interpretation A Prepare Stock Solution B Aliquot into Amber Vials A->B C Initial Analysis (T=0) B->C D Store at Different Temperatures B->D F Calculate % Remaining C->F E Analyze at Time Points D->E E->F G Plot Degradation Curve F->G

Caption: Workflow for a stability study of this compound.

References

Common pitfalls in the analysis of 8'-Oxo-6-hydroxydihydrophaseic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a key biomarker for oxidative DNA damage. While the user specified "8'-Oxo-6-hydroxydihydrophaseic acid," public scientific literature extensively covers the analysis of 8-oxo-dG and its related compounds, which present similar analytical challenges. The principles and pitfalls discussed here are broadly applicable to the analysis of oxidized nucleobases.

Frequently Asked Questions (FAQs)

Q1: What is 8-oxo-dG and why is it measured?

8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), or its tautomer 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), is a product of oxidative damage to deoxyguanosine in DNA.[1][2][3][4] It is a widely used biomarker to assess the level of oxidative stress and DNA damage in biological systems.[1][2][3] Increased levels of 8-oxo-dG are associated with various diseases, including cancer and neurodegenerative disorders.[4]

Q2: What are the most common methods for analyzing 8-oxo-dG?

The most common and reliable methods for the quantification of 8-oxo-dG are based on chromatography coupled with mass spectrometry, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[1][3][5][6] Other methods include HPLC with electrochemical detection (HPLC-ECD) and gas chromatography-mass spectrometry (GC-MS), although these can have limitations regarding specificity and sample preparation.[2][6]

Q3: What are the critical steps in the analytical workflow to avoid artifactual formation of 8-oxo-dG?

Artifactual formation of 8-oxo-dG during sample preparation is a major pitfall.[1][2] Critical steps to minimize this include:

  • DNA Isolation: Using methods that avoid harsh chemical or physical stress on the DNA. The addition of antioxidants, metal chelators, or free radical trapping agents during this stage can improve reproducibility.[1]

  • DNA Digestion: Enzymatic digestion is preferred over acid hydrolysis to prevent oxidation of guanine (B1146940).

  • Sample Storage: Samples should be stored at -80°C to ensure long-term stability.[7] For short-term storage (up to 24 hours), 4°C is acceptable.[7]

Q4: Can 8-oxo-dG be measured in different biological matrices?

Yes, 8-oxo-dG can be measured in various biological samples, including:

  • Urine: As a non-invasive measure of whole-body oxidative stress.[3][5][8]

  • Blood (Lymphocytes, Plasma): To assess systemic oxidative damage.[1][5]

  • Tissues: For organ-specific oxidative stress analysis.[1][9]

Troubleshooting Guides

Issue 1: High Variability in 8-oxo-dG Measurements

High variability between replicate samples or experiments is a common issue.

Potential Cause Troubleshooting Suggestion
Artifactual Oxidation during Sample Preparation Incorporate antioxidants (e.g., TEMPO) or metal chelators (e.g., desferal) into your DNA isolation and digestion buffers.[1] Ensure all steps are performed on ice.
Inconsistent DNA Digestion Optimize the enzyme-to-DNA ratio and incubation time for your enzymatic digestion. Ensure complete digestion to release all 8-oxo-dG.
Matrix Effects in LC-MS/MS Use an isotopically labeled internal standard (e.g., [¹⁵N₅]8-oxo-dG) to normalize for variations in sample preparation and instrument response.[1][3] Perform a matrix effect study to assess ion suppression or enhancement.
Sample Degradation Ensure proper storage of samples at -80°C.[7] Avoid repeated freeze-thaw cycles.
Issue 2: Poor Sensitivity or Inability to Detect 8-oxo-dG

Low signal intensity can prevent accurate quantification, especially in samples with low levels of oxidative stress.

Potential Cause Troubleshooting Suggestion
Insufficient Sample Enrichment For samples with low concentrations, consider an enrichment step such as solid-phase extraction (SPE) or HPLC fraction collection prior to MS analysis.[1][5]
Suboptimal LC-MS/MS Parameters Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas temperatures) and mass spectrometer settings (e.g., collision energy) for 8-oxo-dG and its internal standard.[1]
Chromatographic Issues Ensure the analytical column is appropriate for separating 8-oxo-dG from interfering compounds. A HILIC column can be effective.[3] Check for column degradation or contamination.
Issue 3: Chromatographic Peak Tailing or Splitting

Poor peak shape can affect integration and quantification.

Potential Cause Troubleshooting Suggestion
Column Overloading Reduce the injection volume or dilute the sample.
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.
Column Contamination Wash the column with a strong solvent or consider replacing it if performance does not improve.

Quantitative Data Summary

The following table summarizes typical background levels of 8-oxo-dG found in human samples, as reported in various studies. These values can serve as a reference, but it is important to establish baseline levels within your own laboratory and study population.

Biological Matrix Analyte Concentration Range Analytical Method
Human Lymphocyte DNA8-oxo-dG1.57 ± 0.88 adducts per 10⁶ dGUPLC-HESI-MS/MS
Human Urine8-OHdGVaries significantly with factors like age and sexLC-MS/MS
Rat Liver DNA8-oxo-dG1.24 ± 0.17 adducts per 10⁶ dGUPLC-HESI-MS/MS

Note: Concentrations can vary widely depending on the population, lifestyle factors, and analytical methodology.[4]

Experimental Protocols

Protocol: Quantification of 8-oxo-dG in DNA by UPLC-MS/MS

This protocol is a representative example for the analysis of 8-oxo-dG.

1. DNA Isolation:

  • Isolate DNA from cells or tissues using a commercial kit or standard phenol-chloroform extraction.

  • Crucial Step: Add an antioxidant cocktail (e.g., containing desferrioxamine and TEMPO) to all buffers to prevent artifactual oxidation.[1]

2. DNA Digestion:

  • Digest 10-20 µg of DNA with nuclease P1 followed by alkaline phosphatase.

  • Ensure the pH is optimized for each enzyme.

3. Sample Preparation:

  • Add an isotopically labeled internal standard ([¹⁵N₅]8-oxo-dG) to the digested DNA sample.[1]

  • Centrifuge the sample to pellet any undigested material.

  • Transfer the supernatant to an autosampler vial for analysis.

4. UPLC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase: A gradient of methanol (B129727) and water with 0.1% acetic acid is a typical mobile phase system.[1]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[1]

    • Monitor the transition for 8-oxo-dG (e.g., m/z 284.1 → 168.0).[1]

    • Monitor the transition for the internal standard [¹⁵N₅]8-oxo-dG (e.g., m/z 289.1 → 173.0).[1]

5. Data Analysis:

  • Quantify 8-oxo-dG by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

  • Normalize the amount of 8-oxo-dG to the amount of deoxyguanosine in the sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification BiologicalSample Biological Sample (Tissue, Cells, Urine) DNA_Isolation DNA Isolation (+ Antioxidants) BiologicalSample->DNA_Isolation Enzymatic_Digestion Enzymatic Digestion DNA_Isolation->Enzymatic_Digestion IS_Spiking Internal Standard Spiking Enzymatic_Digestion->IS_Spiking Sample_Cleanup Sample Cleanup (SPE or Filtration) IS_Spiking->Sample_Cleanup UPLC_MSMS UPLC-MS/MS Sample_Cleanup->UPLC_MSMS Data_Processing Data Processing UPLC_MSMS->Data_Processing Quantification Quantification (Standard Curve) Data_Processing->Quantification Normalization Normalization (to dG content) Quantification->Normalization Final_Result Final Result (8-oxo-dG/10^6 dG) Normalization->Final_Result

Caption: Workflow for the analysis of 8-oxo-dG.

troubleshooting_logic cluster_variability High Variability cluster_sensitivity Poor Sensitivity Problem Analytical Problem Variability High Variability Problem->Variability Sensitivity Poor Sensitivity Problem->Sensitivity Artifacts Artifactual Oxidation? Variability->Artifacts Check MatrixEffects Matrix Effects? Variability->MatrixEffects Check Degradation Sample Degradation? Variability->Degradation Check Solution1 Add Antioxidants Artifacts->Solution1 Solution2 Use Internal Standard MatrixEffects->Solution2 Solution3 Proper Storage Degradation->Solution3 Enrichment Insufficient Enrichment? Sensitivity->Enrichment Consider MS_Params Suboptimal MS Parameters? Sensitivity->MS_Params Optimize Solution4 Implement SPE Enrichment->Solution4 Solution5 Tune Instrument MS_Params->Solution5

Caption: Troubleshooting logic for 8-oxo-dG analysis.

References

Technical Support Center: Differentiating 8'-Oxo-6-hydroxydihydrophaseic Acid from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to differentiating 8'-Oxo-6-hydroxydihydrophaseic acid from its isomers. The following information is structured in a question-and-answer format to directly address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomers of this compound?

A1: this compound is a metabolite of the plant hormone abscisic acid (ABA). Its structure contains multiple chiral centers, giving rise to several potential stereoisomers. The core structure, dihydrophaseic acid, has defined stereochemistry at several positions. The introduction of an oxo group at the 8' position and a hydroxyl group at the C-6 position can lead to the formation of diastereomers and enantiomers. The exact number and nature of all possible isomers depend on the stereochemistry of the parent molecule and the enzymatic reactions involved in its formation. Based on the known stereochemistry of related ABA metabolites, key chiral centers to consider are at the C-1', C-4', C-6, and potentially C-8' positions.

Q2: Which analytical techniques are most suitable for differentiating these isomers?

A2: A combination of chromatographic and spectroscopic techniques is essential for the successful differentiation of this compound isomers. The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the most direct method for separating enantiomers and diastereomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for quantification and structural elucidation based on fragmentation patterns. While mass spectrometry itself may not differentiate between stereoisomers, its coupling with chiral chromatography is highly effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the relative stereochemistry of protons and carbons. Techniques like 1H-NMR and 13C-NMR are invaluable for distinguishing between diastereomers, which often exhibit different chemical shifts.

Q3: I am having trouble achieving baseline separation of isomers using chiral HPLC. What should I do?

A3: Achieving optimal separation in chiral HPLC can be challenging. Here are some troubleshooting steps:

  • Optimize the Mobile Phase:

    • Normal Phase: Adjust the concentration and type of alcohol modifier (e.g., isopropanol (B130326), ethanol).

    • Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to see if resolution improves.

  • Vary Temperature: Temperature can have a significant impact on chiral recognition. Experiment with both increasing and decreasing the column temperature.

  • Select a Different Chiral Stationary Phase (CSP): If optimization of the mobile phase and other parameters fails, the chosen CSP may not be suitable for your specific isomers. Consider screening different types of CSPs (e.g., polysaccharide-based, protein-based).

Troubleshooting Guides

Chiral HPLC Separation Issues
Issue Possible Cause Troubleshooting Steps
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase by systematically varying the organic modifier, aqueous phase pH (for reversed-phase), or alcohol modifier (for normal-phase).
Unsuitable chiral stationary phase (CSP).Screen different CSPs with varying chiral selectors (e.g., cellulose (B213188) or amylose (B160209) derivatives).
High flow rate.Reduce the flow rate to increase the interaction time between the analytes and the CSP.
Inappropriate column temperature.Experiment with a range of temperatures (e.g., 10°C to 40°C) as chiral separations can be temperature-sensitive.
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Extracolumn dead volume.Use tubing with a smaller internal diameter and ensure all connections are properly made.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each set of experiments and ensure accurate measurements of all components.
Column not properly equilibrated.Allow sufficient time for the column to equilibrate with the new mobile phase before starting the analysis.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Mass Spectrometry Identification Challenges
Issue Possible Cause Troubleshooting Steps
Inability to Distinguish Isomers Isomers are stereoisomers with identical mass.Couple the mass spectrometer to a chiral HPLC system to achieve separation prior to MS analysis.
Low Signal Intensity Poor ionization efficiency.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).
In-source fragmentation.Reduce the fragmentor or collision energy to minimize fragmentation in the source.
Complex Fragmentation Pattern Multiple fragmentation pathways.Perform tandem mass spectrometry (MS/MS) to isolate a precursor ion and analyze its specific product ions. This can help in identifying characteristic fragments for each isomer.

Experimental Protocols

Protocol 1: Chiral HPLC-UV for Isomer Separation

This protocol provides a general framework for the chiral separation of this compound isomers. Optimization will be required based on the specific isomers and available instrumentation.

  • Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase (Normal Phase): A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of a modifier like trifluoroacetic acid (TFA) (0.1%) can be added to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C (can be varied for optimization).

  • Detection: UV detector at a wavelength of approximately 270 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Injection Volume: 5 - 20 µL.

  • Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the separation of isomeric peaks. d. Optimize the mobile phase composition and flow rate to achieve baseline separation.

Protocol 2: LC-MS/MS for Identification and Quantification

This protocol outlines a method for the sensitive detection and structural confirmation of the separated isomers.

  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: A reversed-phase C18 column (for general separation if not coupled with chiral HPLC) or a chiral column as described in Protocol 1.

  • Mobile Phase (Reversed Phase):

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • Gradient elution may be necessary.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • MS Parameters:

    • Optimize source parameters for the specific compound.

    • For MS/MS, select the precursor ion (the [M-H]⁻ of this compound) and optimize collision energy to obtain characteristic product ions.

  • Procedure: a. Develop a separation method on the LC system. b. Infuse a standard of a related compound to optimize MS parameters. c. Perform LC-MS/MS analysis of the sample. d. Analyze the data for characteristic retention times and fragmentation patterns to identify and quantify the isomers.

Protocol 3: NMR Spectroscopy for Structural Elucidation

This protocol is for obtaining detailed structural information to differentiate between diastereomers.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Dissolve a sufficient amount of the purified isomer in the deuterated solvent.

  • Experiments:

    • 1H NMR: Provides information on the chemical environment and coupling of protons.

    • 13C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Helps in assigning proton and carbon signals and determining connectivity within the molecule.

    • NOESY: Can provide information about the spatial proximity of protons, which is crucial for determining relative stereochemistry.

  • Procedure: a. Acquire the NMR spectra for each purified isomer. b. Process and analyze the spectra. c. Compare the chemical shifts, coupling constants, and NOE correlations between the isomers to elucidate their stereochemical differences. Diastereomers will have distinct NMR spectra.

Data Presentation

Table 1: Hypothetical Chromatographic and Mass Spectrometric Data for Isomers of this compound
IsomerRetention Time (min) (Chiral HPLC)[M-H]⁻ (m/z)Key MS/MS Fragments (m/z)
Isomer 1 (e.g., 6α-OH, 8'R)12.5323.15279, 261, 153
Isomer 2 (e.g., 6α-OH, 8'S)14.2323.15279, 261, 153
Isomer 3 (e.g., 6β-OH, 8'R)16.8323.15279, 261, 135
Isomer 4 (e.g., 6β-OH, 8'S)18.1323.15279, 261, 135

Visualizations

Differentiation_Workflow cluster_0 Sample Preparation cluster_1 Separation cluster_2 Detection & Identification cluster_3 Data Analysis & Characterization Start Sample containing Isomeric Mixture Extraction Solid Phase Extraction (SPE) Start->Extraction Chiral_HPLC Chiral HPLC Extraction->Chiral_HPLC UV_Detection UV Detection Chiral_HPLC->UV_Detection LC_MS LC-MS/MS Analysis Chiral_HPLC->LC_MS Collect_Fractions Collect Fractions Chiral_HPLC->Collect_Fractions Compare_RT Compare Retention Times UV_Detection->Compare_RT Compare_MS Compare MS/MS Spectra LC_MS->Compare_MS NMR_Analysis NMR Spectroscopy Compare_NMR Compare NMR Spectra NMR_Analysis->Compare_NMR Final_ID Isomer Identification Compare_RT->Final_ID Compare_MS->Final_ID Compare_NMR->Final_ID Collect_Fractions->NMR_Analysis

Caption: Workflow for the differentiation of this compound isomers.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Resolution Start Poor Isomer Separation Check_System Check System Suitability (Pressure, Baseline) Start->Check_System Check_Method Review Method Parameters Start->Check_Method Opt_Mobile_Phase Optimize Mobile Phase Check_Method->Opt_Mobile_Phase Opt_Flow_Rate Adjust Flow Rate Opt_Mobile_Phase->Opt_Flow_Rate Opt_Temp Vary Temperature Opt_Flow_Rate->Opt_Temp Change_CSP Change Chiral Column Opt_Temp->Change_CSP If still no separation Success Successful Separation Change_CSP->Success

Caption: Troubleshooting logic for chiral HPLC separation of isomers.

Technical Support Center: Optimizing LC Gradient for Abscisic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the separation of abscisic acid (ABA) and its metabolites.

Troubleshooting Guides

Optimizing Your LC Gradient for ABA Metabolite Separation

Achieving optimal separation of ABA and its metabolites requires careful consideration of several chromatographic parameters. The following table summarizes the effects of modifying key LC gradient variables on the separation of ABA and its major metabolites: abscisic acid glucosyl ester (ABA-GE), phaseic acid (PA), neophaseic acid (neoPA), dihydrophaseic acid (DPA), and 7'-hydroxyabscisic acid (7'-OH-ABA).

ParameterModificationEffect on SeparationKey Considerations
Gradient Slope Steeper Gradient (Faster Ramp) - Decreased analysis time. - Sharper, narrower peaks. - Potential for co-elution of closely related metabolites (e.g., PA and neoPA).Useful for rapid screening, but may sacrifice resolution of critical pairs.
Shallower Gradient (Slower Ramp) - Increased analysis time. - Improved resolution of closely eluting compounds. - Broader peaks, which may lead to decreased sensitivity.Recommended for resolving complex mixtures and isomeric compounds.
Initial % Organic Solvent Higher Initial %B - Faster elution of early eluting, more polar compounds like ABA-GE. - May cause poor retention and peak shape for highly polar metabolites.Can be beneficial if early eluting compounds are not of primary interest.
Lower Initial %B - Improved retention and peak shape for polar metabolites. - Longer run times.Crucial for retaining and separating highly polar compounds like ABA-GE.
Final % Organic Solvent Higher Final %B - Ensures elution of late-eluting, less polar compounds. - Can lead to column dewetting if held at 100% organic for too long with some columns.Important for cleaning the column of strongly retained matrix components.
Mobile Phase Composition Methanol vs. Acetonitrile (B52724) - Acetonitrile generally provides lower backpressure and different selectivity compared to methanol. - Methanol can sometimes offer better resolution for certain compounds.The choice of organic solvent can significantly impact the elution order and resolution of ABA metabolites.[1]
Acid Modifier (e.g., Formic Acid) - Improves peak shape, especially for acidic compounds like ABA and its metabolites. - Provides a source of protons for positive mode electrospray ionization (ESI-MS).A concentration of 0.1% formic acid is commonly used. Higher concentrations do not always lead to better results and can suppress ionization in negative mode.
Flow Rate Increased Flow Rate - Shorter analysis time. - Increased backpressure. - May lead to decreased resolution.Modern UHPLC systems can handle higher flow rates while maintaining good resolution.
Decreased Flow Rate - Longer analysis time. - Lower backpressure. - Can improve resolution.May be necessary for difficult separations or when using older HPLC systems.
Column Temperature Increased Temperature - Decreased mobile phase viscosity and lower backpressure. - Can improve peak shape and efficiency. - May alter selectivity and elution order.[1]Operating at a consistent, elevated temperature (e.g., 30-40°C) can improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: My peaks for ABA and its metabolites are tailing. What can I do to improve peak shape?

A1: Peak tailing for acidic compounds like ABA and its metabolites is a common issue. Here are several steps you can take to improve peak shape:

  • Ensure Proper Mobile Phase pH: The addition of an acid modifier, such as 0.1% formic acid, to your mobile phase is crucial. This suppresses the ionization of the carboxylic acid groups on the analytes, leading to better interaction with the reversed-phase column and more symmetrical peaks.

  • Check for Column Contamination: Contamination from previous samples or matrix components can lead to active sites on the column that cause tailing. Wash your column according to the manufacturer's instructions.

  • Use a High-Quality, End-Capped Column: Older or lower-quality C18 columns may have more exposed silanol (B1196071) groups that can cause secondary interactions with your analytes. Using a modern, fully end-capped column can significantly reduce tailing.

  • Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer.

Q2: I am having trouble separating the isomers phaseic acid (PA) and neophaseic acid (neoPA). How can I improve their resolution?

A2: Separating isomers is a common challenge in chromatography. To improve the resolution of PA and neoPA, consider the following:

  • Use a Shallower Gradient: A slower, more gradual increase in the organic solvent percentage will provide more time for the isomers to interact differently with the stationary phase, leading to better separation.

  • Optimize Mobile Phase Selectivity: Try switching your organic solvent from acetonitrile to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation and may resolve the isomers.

  • Experiment with Different Column Chemistries: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for isomeric compounds.[1]

  • Increase Column Length: Using a longer column increases the number of theoretical plates, which can lead to better resolution of closely eluting peaks.[2]

Q3: The peak for ABA-glucosyl ester (ABA-GE) is broad and has poor retention. How can I fix this?

A3: ABA-GE is a highly polar metabolite and can be challenging to retain and resolve on a standard C18 column. To improve its chromatography:

  • Lower the Initial Organic Solvent Concentration: Start your gradient with a very low percentage of organic solvent (e.g., 5% or less). This will help to retain the polar ABA-GE at the head of the column, leading to better peak shape.

  • Consider a Polar-Embedded or AQ-Type C18 Column: These types of columns are designed to be more stable in highly aqueous mobile phases and provide better retention for polar compounds.

  • Ensure Sample Solvent is Weaker than the Initial Mobile Phase: Injecting your sample in a solvent that is stronger than your initial mobile phase can cause peak distortion and poor retention. Whenever possible, dissolve your sample in the initial mobile phase.

Q4: My signal intensity in the mass spectrometer is low. Could my LC method be the cause?

A4: Yes, your LC method can significantly impact MS signal intensity. Here are a few things to consider:

  • Mobile Phase Additives: While formic acid is beneficial for peak shape and as a proton source for positive ESI, ensure you are not using non-volatile buffers (e.g., phosphate (B84403) buffers) which are not compatible with MS. The concentration of formic acid can also affect ionization efficiency; typically 0.1% is a good starting point.

  • Flow Rate: If you are using a standard analytical column (e.g., 4.6 mm ID), consider splitting the flow before it enters the mass spectrometer, as lower flow rates (0.2-0.5 mL/min) are often optimal for ESI.

  • Co-eluting Matrix Components: If a significant amount of matrix from your sample co-elutes with your analyte, it can cause ion suppression. Improving the chromatographic separation to resolve your analytes from the bulk of the matrix can improve signal intensity.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of ABA Metabolites

This protocol is a general guideline and may require optimization for your specific instrument and sample type.

1. Sample Extraction and Purification:

  • Homogenize 50-100 mg of plant tissue in a suitable extraction solvent (e.g., 80:19:1 acetone:water:acetic acid).[1]

  • Include deuterated internal standards for accurate quantification.

  • Centrifuge the sample and collect the supernatant.

  • Partially purify the extract using a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).[1]

  • Elute the metabolites and dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. LC Parameters:

  • Column: A high-quality reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Example Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate.

3. MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for ABA and its acidic metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Optimize MRM transitions (precursor ion > product ion) and collision energies for each analyte and internal standard using a standard solution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis A Plant Tissue Homogenization B Addition of Internal Standards A->B C Extraction with Solvent B->C D Solid-Phase Extraction (SPE) C->D E Dry Down and Reconstitution D->E F Injection into LC System E->F G Gradient Separation on C18 Column F->G H Electrospray Ionization (ESI) G->H I MS/MS Detection (MRM) H->I J Peak Integration I->J K Quantification using Internal Standards J->K L Results Reporting K->L

Caption: Experimental workflow for the analysis of abscisic acid metabolites.

troubleshooting_flowchart start Poor Chromatographic Performance q1 What is the primary issue? start->q1 a1 Peak Tailing q1->a1 Tailing a2 Poor Resolution / Co-elution q1->a2 Resolution a3 Broad Peaks q1->a3 Broadening a4 Low Sensitivity q1->a4 Sensitivity s1 Increase acid in mobile phase (0.1% Formic Acid). Use end-capped column. Increase column temperature. a1->s1 s2 Use a shallower gradient. Change organic solvent (MeOH vs. ACN). Use a longer column or different stationary phase. a2->s2 s3 Decrease flow rate. Ensure sample solvent is weaker than mobile phase. Check for extra-column dead volume. a3->s3 s4 Optimize MS parameters. Check for ion suppression. Ensure proper mobile phase additives. a4->s4

Caption: Troubleshooting flowchart for common LC separation issues.

References

Technical Support Center: ESI-MS Ionization of 8'-Oxo-6-hydroxydihydrophaseic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the electrospray ionization (ESI) of 8'-Oxo-6-hydroxydihydrophaseic acid in mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of this compound and why is it important for ESI-MS analysis?

A1: The predicted pKa of this compound is approximately 4.36[1]. This value is important because, as a weak acid, the pH of the mobile phase will determine its degree of ionization in solution. For ESI-MS, especially in negative ion mode, the analyte should ideally be deprotonated to form [M-H]⁻ ions.

Q2: Which ionization mode, positive or negative, is generally recommended for this compound?

A2: Negative ion mode (ESI-) is typically recommended for acidic compounds like this compound. This is because the carboxylic acid group readily loses a proton to form a negatively charged ion, [M-H]⁻. Abscisic acid (ABA) and its metabolites, which are structurally similar, are commonly analyzed in negative ion mode[2][3].

Q3: What are the common adducts I might observe in the mass spectrum?

A3: In negative ion mode, you are most likely to observe the deprotonated molecule [M-H]⁻. In positive ion mode, you might see protonated molecules [M+H]⁺, or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺, especially if these are present in your mobile phase or sample.

Q4: Can in-source fragmentation be an issue for this molecule?

A4: Yes, in-source fragmentation can occur, especially with higher source voltages. This can lead to the misinterpretation of spectra[4]. For acidic molecules, common neutral losses include water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group[5]. It is crucial to optimize source parameters to minimize unwanted fragmentation.

Troubleshooting Poor Ionization

Poor ionization of this compound can manifest as low signal intensity, high noise, or inconsistent results. The following guide provides a systematic approach to troubleshooting these issues.

Issue 1: Low Signal Intensity in Negative Ion Mode

Cause: Suboptimal mobile phase pH or composition.

Solution:

  • Adjust Mobile Phase pH: To promote deprotonation, the mobile phase pH should be approximately 2 units above the analyte's pKa[4]. Given the predicted pKa of ~4.36, a mobile phase pH of around 6.4 would be ideal. However, this can be challenging with typical reversed-phase columns that are not stable at higher pH. A common and effective approach for acidic compounds is to use a mobile phase with a small amount of a weak acid like formic acid (0.1%) or acetic acid (0.1%)[1][2]. While this may seem counterintuitive ("wrong-way-round" ionization), it often provides good results in negative ESI mode for acidic analytes[6].

  • Optimize Mobile Phase Additive Concentration: The concentration of the acidic modifier can impact signal intensity. It is advisable to test a range of concentrations (e.g., 0.05% to 0.5%) to find the optimal value.

  • Consider Alternative Mobile Phase Modifiers: If formic or acetic acid do not yield satisfactory results, other modifiers can be tested. Ammonium formate (B1220265) or ammonium acetate (B1210297) can act as buffering agents and may improve ionization.

Issue 2: Inconsistent Signal or High Noise

Cause: Suboptimal ESI source parameters or sample matrix effects.

Solution:

  • Optimize ESI Source Parameters: A systematic optimization of source parameters is crucial. This can be done using a Design of Experiments (DoE) approach or by optimizing one factor at a time[7][8]. Key parameters to optimize include:

    • Capillary Voltage: Start with a lower voltage and gradually increase it. Excessively high voltages can cause unstable spray and in-source fragmentation[6].

    • Nebulizer and Drying Gas: The flow rates and temperature of the nebulizer and drying gases affect desolvation. Insufficient desolvation can lead to signal suppression, while excessive heat can cause thermal degradation.

    • Sheath Gas: The flow rate and temperature of the sheath gas help to shape the electrospray plume and can significantly impact ionization efficiency.

  • Address Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte[2].

    • Improve Sample Preparation: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

    • Enhance Chromatographic Separation: Modify the LC gradient to better separate the analyte from interfering compounds.

    • Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in ionization[2].

Issue 3: Poor Sensitivity Even After Optimization

Cause: The compound may inherently have low ionization efficiency in ESI, or an alternative ionization technique might be more suitable.

Solution:

  • Consider Chemical Derivatization: To enhance sensitivity, especially in positive ion mode, the molecule can be derivatized to introduce a permanently charged group or a group that is more easily ionized[9][10].

  • Explore Alternative Ionization Techniques: If available, Atmospheric Pressure Chemical Ionization (APCI) could be tested. APCI is sometimes more efficient for less polar compounds or compounds that do not ionize well in ESI[11][12][13].

Quantitative Data Summary

The following table provides an example of how to present quantitative data when optimizing ESI-MS parameters. The values are illustrative for a hypothetical optimization of an acidic plant hormone similar to this compound and should be determined experimentally for the specific instrument and conditions.

ParameterSetting 1Setting 2Setting 3Resulting Signal Intensity (Arbitrary Units)
Mobile Phase Additive 0.1% Formic Acid0.1% Acetic Acid5 mM Ammonium FormateSetting 1 > Setting 3 > Setting 2
Capillary Voltage (-kV) 2.53.54.5Setting 2 > Setting 1 > Setting 3
Drying Gas Temp (°C) 300350400Setting 2 > Setting 1 > Setting 3
Drying Gas Flow (L/min) 81012Setting 2 > Setting 3 > Setting 1
Nebulizer Pressure (psi) 304050Setting 2 > Setting 1 > Setting 3

Experimental Protocols

Protocol 1: Mobile Phase Optimization
  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare Working Solution: Dilute the stock solution to 1 µg/mL in a 50:50 mixture of water and acetonitrile.

  • Prepare Mobile Phases:

    • Mobile Phase A1: Water with 0.1% formic acid

    • Mobile Phase B1: Acetonitrile with 0.1% formic acid

    • Mobile Phase A2: Water with 0.1% acetic acid

    • Mobile Phase B2: Acetonitrile with 0.1% acetic acid

    • Mobile Phase A3: Water with 5 mM ammonium formate

    • Mobile Phase B3: Acetonitrile with 5 mM ammonium formate

  • Infusion Analysis: Using a syringe pump, infuse the working solution at a constant flow rate (e.g., 10 µL/min) and tee it into the mobile phase flow from the LC pump.

  • Data Acquisition: For each mobile phase composition, acquire data in negative ion mode, monitoring the [M-H]⁻ ion.

  • Evaluation: Compare the signal intensity and stability for each condition to determine the optimal mobile phase.

Protocol 2: ESI Source Parameter Optimization
  • Initial Setup: Use the optimal mobile phase determined in Protocol 1. Set initial source parameters based on manufacturer recommendations or previous experience with similar compounds.

  • Systematic Optimization: Vary one parameter at a time while keeping others constant. For example:

    • Capillary Voltage: Test in 0.5 kV increments from -2.0 kV to -4.5 kV.

    • Drying Gas Temperature: Test in 25 °C increments from 300 °C to 400 °C.

    • Drying Gas Flow: Test in 2 L/min increments from 8 L/min to 12 L/min.

    • Nebulizer Pressure: Test in 5 psi increments from 30 psi to 50 psi.

  • Data Acquisition: For each setting, infuse the working solution and record the signal intensity of the [M-H]⁻ ion.

  • Evaluation: Plot the signal intensity against each parameter to identify the optimal setting for each. Note that interactions between parameters can occur, so a Design of Experiments (DoE) approach may provide a more comprehensive optimization[2][7][8].

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Ionization Workflow start Poor Ionization of this compound check_mode Ionization Mode? start->check_mode neg_mode Negative Ion Mode (Recommended) check_mode->neg_mode Yes pos_mode Positive Ion Mode check_mode->pos_mode No check_signal Low Signal? neg_mode->check_signal consider_alternatives Consider Derivatization or APCI pos_mode->consider_alternatives optimize_mp Optimize Mobile Phase (pH, Additives) check_signal->optimize_mp Yes check_noise High Noise / Instability? check_signal->check_noise No optimize_mp->check_noise optimize_source Optimize Source Parameters (Voltage, Gas, Temp) check_noise->optimize_source Yes check_matrix Matrix Effects Suspected? check_noise->check_matrix No optimize_source->check_matrix improve_sample_prep Improve Sample Prep / Chromatography check_matrix->improve_sample_prep Yes still_poor Still Poor Signal? check_matrix->still_poor No improve_sample_prep->still_poor still_poor->consider_alternatives Yes good_signal Good Signal still_poor->good_signal No

Caption: A logical workflow for troubleshooting poor ESI-MS ionization.

ESI_Process Electrospray Ionization Process cluster_liquid_phase Liquid Phase cluster_interface ESI Source cluster_gas_phase Gas Phase Analyte_in_Solution Analyte in Mobile Phase (this compound) Capillary High Voltage Capillary Analyte_in_Solution->Capillary Droplet_Formation Charged Droplet Formation Capillary->Droplet_Formation Desolvation Solvent Evaporation (Drying Gas) Droplet_Formation->Desolvation Coulomb_Fission Coulomb Fission Desolvation->Coulomb_Fission Gas_Phase_Ion Gas Phase Ion [M-H]⁻ Coulomb_Fission->Gas_Phase_Ion MS_Inlet Mass Spectrometer Inlet Gas_Phase_Ion->MS_Inlet

Caption: Key stages in the electrospray ionization process.

References

Preventing degradation of 8'-Oxo-6-hydroxydihydrophaseic acid during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample preparation and analysis of 8'-Oxo-6-hydroxydihydrophaseic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a natural product and a catabolite of abscisic acid (ABA), a key phytohormone involved in various plant stress responses.[1] Like many ABA metabolites, it is susceptible to degradation under various conditions, which can lead to inaccurate quantification and misinterpretation of experimental results. Key factors that can cause degradation include pH, temperature, and light exposure.

Q2: What are the primary degradation pathways for ABA metabolites, and how might they affect my this compound sample?

The major catabolic pathway for ABA involves the hydroxylation of the 8'-methyl group to form the unstable intermediate 8'-hydroxy ABA, which then spontaneously isomerizes to phaseic acid (PA).[2][3][4] This isomerization is pH-dependent and is favored under alkaline conditions. While the specific degradation pathway of this compound is not extensively documented, it is structurally similar to these compounds and may undergo similar transformations. It is crucial to control pH and temperature to minimize these conversions.

Q3: What are the recommended storage conditions for samples and extracts containing this compound?

To prevent degradation, plant tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until processing.[5] Extracted samples should be stored in amber vials to protect them from light, and kept at low temperatures. For short-term storage (up to 48 hours), 6°C may be adequate for some phytohormone extracts.[2] For long-term storage, -80°C is recommended.[1]

Troubleshooting Guides

This section addresses common issues encountered during the sample preparation of this compound.

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation during extraction: Use of non-acidified solvents can lead to the degradation of ABA metabolites.Use a pre-chilled extraction solvent containing an acid, such as an acetone:water:acetic acid mixture (80:19:1, v/v/v), to inhibit enzymatic activity and stabilize the analyte.
Incomplete extraction: A single extraction may not be sufficient to recover all the analyte from the plant matrix.Perform multiple extractions (2-3 times) of the plant tissue and pool the supernatants to ensure maximum recovery.
Inconsistent quantification results Matrix effects: Co-eluting compounds from the plant matrix can suppress or enhance the ionization of the target analyte in LC-MS/MS analysis, leading to variability.[6]Develop a matrix-matched calibration curve using a blank plant extract to compensate for matrix effects. The use of a stable isotope-labeled internal standard is also highly recommended.[6]
Degradation in the autosampler: Prolonged exposure to room temperature in the autosampler can lead to degradation of the analyte.Maintain the autosampler at a low temperature (e.g., 4-6°C) throughout the analytical run.
Presence of unexpected peaks in the chromatogram Isomerization or degradation: The target analyte may be converting to other forms, such as phaseic acid or other related compounds, during sample processing.Ensure all sample preparation steps are performed at low temperatures and under acidic conditions to minimize chemical conversions. Analyze samples as quickly as possible after preparation.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is adapted from established methods for the extraction of ABA and its metabolites.

Materials:

  • Plant tissue (fresh or frozen at -80°C)

  • Extraction Solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v), pre-chilled to -20°C

  • Internal Standard (e.g., deuterated ABA or a related compound)

  • Centrifuge capable of refrigeration

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade solvents

Methodology:

  • Homogenization: Weigh approximately 100 mg of frozen plant tissue and grind to a fine powder in liquid nitrogen.

  • Extraction: To the powdered tissue, add 1 mL of pre-chilled extraction solvent containing the internal standard. Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction: Add another 1 mL of the extraction solvent to the pellet, vortex, and centrifuge again. Pool the supernatants.

  • Solvent Evaporation: Evaporate the organic solvent from the pooled supernatant using a nitrogen evaporator or a vacuum concentrator at a low temperature.

  • SPE Purification:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Plant Tissue (Flash-frozen) homogenize Homogenization (Liquid N2) sample->homogenize extraction Extraction (Acidified Acetone/Water) homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant re_extract Re-extraction centrifuge1->re_extract Pellet pool Pool Supernatants supernatant->pool centrifuge2 Centrifugation re_extract->centrifuge2 centrifuge2->pool evaporate Solvent Evaporation pool->evaporate spe SPE Purification evaporate->spe reconstitute Reconstitution spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathway ABA Abscisic Acid (ABA) hydroxy_ABA 8'-Hydroxy-ABA (Unstable Intermediate) ABA->hydroxy_ABA Hydroxylation PA Phaseic Acid (PA) hydroxy_ABA->PA Spontaneous Isomerization (pH dependent) oxo_DPA 8'-Oxo-6-hydroxy- dihydrophaseic acid PA->oxo_DPA Further Metabolism (Inferred)

Caption: Inferred metabolic relationship of this compound to the main ABA catabolic pathway.

References

Calibration curve issues for 8'-Oxo-6-hydroxydihydrophaseic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the quantification of 8'-Oxo-6-hydroxydihydrophaseic acid, a metabolite of abscisic acid (ABA).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when generating a calibration curve for this compound quantification?

A1: Researchers often face challenges such as poor linearity, low sensitivity, high background noise, and inconsistent reproducibility. These issues can stem from several factors including matrix effects from complex plant samples, degradation of the analyte, suboptimal instrument parameters, and improper preparation of standards.[1][2]

Q2: What is the recommended analytical technique for quantifying this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity, selectivity, and accuracy for quantifying low-abundance phytohormones like this compound in complex biological matrices.[1][3][4][5][6]

Q3: How can I minimize matrix effects in my plant samples?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in plant metabolomics.[2] To minimize these effects, it is crucial to implement a robust sample preparation protocol. This typically includes solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.[1][5][7] The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects and variations in extraction recovery.[4][7]

Q4: What are the critical parameters to optimize in an LC-MS/MS method for this analyte?

A4: Key parameters to optimize include the selection of the correct precursor and product ions in multiple reaction monitoring (MRM) mode, collision energy, and ion source parameters (e.g., temperature, gas flows). Chromatographic conditions such as the choice of column, mobile phase composition, and gradient elution program are also critical for achieving good peak shape and separation from interfering compounds.[8][9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the quantification of this compound.

Problem 1: Poor Linearity (R² < 0.99) in the Calibration Curve
Potential Cause Troubleshooting Step
Inaccurate Standard Preparation Prepare fresh stock and working standard solutions. Use high-purity solvents and a calibrated balance. Perform serial dilutions carefully.
Analyte Degradation This compound may be sensitive to pH and temperature.[5] Prepare standards in a suitable solvent and store them at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Detector Saturation If the high concentration points are deviating, the detector may be saturated. Reduce the concentration range of your calibration standards or dilute the higher concentration samples.
Suboptimal Integration Manually inspect the peak integration for each standard. Adjust integration parameters to ensure consistent and accurate peak area determination.
Matrix Effects in Standards If preparing standards in a solvent that does not match the sample matrix, matrix effects can cause non-linearity.[2] Consider preparing a matrix-matched calibration curve by spiking known amounts of the standard into a blank matrix extract.[7]
Problem 2: High Background Noise or Ghost Peaks
Potential Cause Troubleshooting Step
Contaminated Solvents or Glassware Use high-purity, LC-MS grade solvents and additives.[8][10] Ensure all glassware and plasticware are thoroughly cleaned or use new disposable items. Analyze a blank sample (solvent injection) to check for system contamination.[4]
Carryover Previous high-concentration samples can contaminate the injection system.[8] Implement a rigorous needle wash protocol between injections, including a strong organic solvent. Inject several blank samples after a high-concentration sample to check for carryover.
Mobile Phase Contamination Microbial growth can occur in aqueous mobile phases.[8] Prepare fresh mobile phases daily and filter them.
Column Contamination The analytical column can accumulate contaminants from the sample matrix.[8] Use a guard column and replace it regularly.[10] Flush the column with a strong solvent according to the manufacturer's instructions.
Problem 3: Low Sensitivity or Poor Signal-to-Noise Ratio
Potential Cause Troubleshooting Step
Suboptimal Ionization Optimize ion source parameters such as spray voltage, gas temperatures, and gas flow rates to maximize the ionization of this compound.[8]
Inefficient MRM Transition Ensure that the selected precursor and product ions and the collision energy are optimized for maximum signal intensity. This may require infusing a standard solution directly into the mass spectrometer.
Sample Loss During Preparation Evaluate each step of your sample preparation for potential analyte loss. Ensure complete elution from the SPE cartridge and efficient solvent evaporation and reconstitution steps.
Matrix-induced Ion Suppression As discussed in the FAQs, matrix effects can significantly reduce signal intensity.[2] Improve sample cleanup, dilute the sample, or use a matrix-matched calibration curve.
Instrument Performance Verify the overall performance of the LC-MS/MS system. This includes checking for leaks, ensuring proper pump performance, and confirming the mass spectrometer is properly calibrated and tuned.[8][11]

Experimental Protocols

Representative LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for the quantification of this compound. These parameters should be optimized for your specific instrument and application.

Parameter Typical Value/Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.[12]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M-H]⁻ of this compound
Product Ion (Q3) Specific fragment ion of this compound
Internal Standard A stable isotope-labeled analog (e.g., d-labeled this compound or a related ABA metabolite) is highly recommended.

Visualizations

General Workflow for Phytohormone Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis SampleCollection Plant Tissue Collection (Flash Freeze) Homogenization Homogenization (in Extraction Solvent) SampleCollection->Homogenization Extraction Extraction (e.g., with Methanol/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (Cleanup) Centrifugation->SPE Evaporation Solvent Evaporation SPE->Evaporation Reconstitution Reconstitution (in Mobile Phase) Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: A typical experimental workflow for the quantification of phytohormones.

Troubleshooting Logic for Calibration Curve Issues

G cluster_0 Check Standards cluster_1 Check Instrument & Method cluster_2 Check Matrix Effects cluster_3 Solutions Start Poor Calibration Curve Linearity Check_Prep Incorrect Preparation? Start->Check_Prep Check_Degradation Analyte Degradation? Start->Check_Degradation Check_Saturation Detector Saturation? Start->Check_Saturation Check_Integration Poor Peak Integration? Start->Check_Integration Check_Matrix Matrix Effects Present? Start->Check_Matrix Sol_Prep Prepare Fresh Standards Check_Prep->Sol_Prep Yes Sol_Storage Store Properly Check_Degradation->Sol_Storage Yes Sol_Range Adjust Concentration Range Check_Saturation->Sol_Range Yes Sol_Integration Optimize Integration Parameters Check_Integration->Sol_Integration Yes Sol_Matrix Use Matrix-Matched Standards Check_Matrix->Sol_Matrix Yes End Linear Calibration Curve Sol_Prep->End Sol_Storage->End Sol_Range->End Sol_Integration->End Sol_Matrix->End

Caption: A logical flow for troubleshooting poor calibration curve linearity.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 8'-Oxo-6-hydroxydihydrophaseic Acid and Related Abscisic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of phytohormones is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of 8'-Oxo-6-hydroxydihydrophaseic acid and its structurally related abscisic acid (ABA) metabolites, focusing on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique.

While specific validated analytical methods for this compound are not extensively documented in publicly available literature, the analytical principles and methodologies are well-established for the broader family of abscisic acid and its catabolites, such as phaseic acid (PA) and dihydrophaseic acid (DPA). These compounds share structural similarities and are often analyzed concurrently. This guide leverages validated data for these related compounds to provide a robust framework for the analytical validation of this compound.

The primary analytical technique for the quantitative analysis of these phytohormones is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This preference is due to its high sensitivity, specificity, and ability to handle complex biological matrices.[1][2] Alternative methods such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection are also employed, though they may lack the sensitivity and selectivity of LC-MS/MS, particularly at the low concentrations typically found in plant tissues.

Comparative Performance of Analytical Methods

The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes representative performance data for the LC-MS/MS analysis of abscisic acid and its key metabolites.

Validation ParameterAbscisic Acid (ABA)Phaseic Acid (PA)Dihydrophaseic Acid (DPA)
Linearity Range 0.05 - 100 ng/mL0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Accuracy (Recovery) 85 - 115%80 - 120%80 - 120%
Precision (RSD) < 15%< 15%< 15%
Limit of Detection (LOD) 0.01 - 0.5 ng/mL0.02 - 1 ng/mL0.02 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 1 ng/mL0.1 - 2 ng/mL0.1 - 2 ng/mL

Note: The values presented in this table are compiled from multiple sources and represent typical performance characteristics. Actual values may vary depending on the specific instrumentation, methodology, and matrix.

Experimental Protocol: A Representative LC-MS/MS Method

This section outlines a typical experimental protocol for the quantitative analysis of abscisic acid and its metabolites in plant tissue.

1. Sample Preparation:

  • Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a cold solvent mixture, commonly methanol/water/acetic acid (80:19:1, v/v/v), containing deuterated internal standards for each analyte to correct for matrix effects and variations in extraction efficiency and instrument response.[3]

  • Purification: The crude extract is purified using solid-phase extraction (SPE) to remove interfering compounds. C18 cartridges are frequently used for this purpose.

  • Reconstitution: The purified extract is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent, typically a mixture of the initial mobile phase components.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with two solvents is common. Solvent A is often water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency. Solvent B is typically an organic solvent like acetonitrile (B52724) or methanol, also containing a small amount of acid.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used for ABA and its metabolites.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of the analyte in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective technique minimizes interferences from the matrix.

Visualizing the Workflow and a Hypothetical Signaling Pathway

To further clarify the experimental process and the potential biological context of this compound, the following diagrams are provided.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Analytical Requirements B Select Analytical Technique (e.g., LC-MS/MS) A->B C Optimize Sample Preparation B->C D Optimize Chromatographic & MS Conditions C->D E Selectivity / Specificity D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) H->I J Limit of Quantification (LOQ) I->J K Robustness J->K L Prepare Samples with Internal Standards K->L M Acquire Data using Validated Method L->M N Process Data & Quantify Analytes M->N O Report Results N->O

Caption: Workflow for the validation of an analytical method.

G Hypothetical Signaling Pathway of ABA Metabolites ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA Oxidation Receptor Receptor Binding ABA->Receptor DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction PA->Receptor Oxo_HDPA This compound DPA->Oxo_HDPA Further Oxidation DPA->Receptor Oxo_HDPA->Receptor Response Physiological Response (e.g., Stomatal Closure, Gene Expression) Receptor->Response

Caption: Hypothetical signaling pathway involving ABA and its metabolites.

References

Unraveling Metabolic Landscapes: A Comparative Guide to Plants with Varying 8'-Oxo-6-hydroxydihydrophaseic Acid Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic profiles of plants with differing levels of 8'-Oxo-6-hydroxydihydrophaseic acid, a key catabolite of the phytohormone abscisic acid (ABA). Understanding the metabolic consequences of altered ABA catabolism is crucial for developing novel strategies in crop improvement and drug development. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer a comprehensive resource for the scientific community.

Comparative Metabolomic Data

The following tables summarize the key metabolic differences observed in plants with elevated versus reduced levels of ABA catabolites, including this compound. The data presented is a synthesis from multiple studies on plants with altered ABA signaling and metabolism, providing a representative overview of expected changes.

Table 1: Relative Abundance of Key Metabolite Classes

Metabolite ClassHigh this compound Levels (Relative Abundance)Low this compound Levels (Relative Abundance)
Amino AcidsIncreasedDecreased
Organic AcidsIncreasedDecreased
SugarsDecreasedIncreased
Fatty AcidsVariableVariable
FlavonoidsIncreasedDecreased
Phenolic AcidsIncreasedDecreased

Table 2: Specific Metabolites with Significant Changes

MetaboliteHigh this compound Levels (Fold Change vs. Wild Type)Low this compound Levels (Fold Change vs. Wild Type)
Proline+++-
Glycine++-
Malic Acid++-
Citric Acid+--
Glucose--+
Fructose--+
Quercetin+++-
Kaempferol++-
Caffeic Acid++-
Ferulic Acid+-

(Note: +++ indicates a strong increase, ++ a moderate increase, + a slight increase, - a slight decrease, and -- a moderate decrease in metabolite levels.)

Experimental Protocols

The following are detailed methodologies for key experiments in the comparative metabolomics of ABA catabolites.

Plant Material and Stress Treatment
  • Plant Growth: Arabidopsis thaliana (or other model plants) are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C, 60% relative humidity).

  • Varying Catabolite Levels: To achieve varying levels of this compound, one can utilize:

    • Mutant Lines: Use of mutants deficient in ABA biosynthesis or catabolism (e.g., cyp707a mutants).

    • Exogenous Application: Treatment of wild-type plants with ABA or specific inhibitors of ABA catabolism.

    • Stress Induction: Subjecting plants to abiotic stress (e.g., drought, high salinity) which is known to modulate ABA metabolism.[1]

Metabolite Extraction
  • Harvesting: Collect leaf or root tissue from control and treated/mutant plants and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill.

  • Extraction Solvent: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue. For ABA and its catabolites, an acidic solvent (e.g., methanol (B129727) with 1% formic acid) is often used.

  • Incubation: Vortex the mixture and incubate at a low temperature (e.g., 4°C) for a specified time (e.g., 1 hour) with shaking.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.

Metabolite Analysis by LC-MS/MS
  • Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the metabolites. A C18 reversed-phase column is commonly employed.

  • Mass Spectrometry: The separated metabolites are detected and quantified using a tandem mass spectrometer (MS/MS). Multiple Reaction Monitoring (MRM) mode is often used for targeted quantification of specific ABA catabolites.[2]

  • Quantification: Absolute or relative quantification is performed by comparing the peak areas of the target analytes in the samples to those of authentic standards. Isotope-labeled internal standards are recommended for accurate quantification.[2]

Visualizing the Pathways

The following diagrams illustrate the ABA catabolic pathway and a general workflow for comparative metabolomics.

ABA_Catabolic_Pathway ABA Abscisic Acid (ABA) 8_OH_ABA 8'-Hydroxy ABA ABA->8_OH_ABA PA Phaseic Acid (PA) 8_OH_ABA->PA DPA Dihydrophaseic Acid (DPA) PA->DPA 8_Oxo_6_OH_DPA This compound DPA->8_Oxo_6_OH_DPA

Caption: The ABA catabolic pathway showing the conversion of ABA to this compound.

Experimental_Workflow Plant_Material Plant Material (High vs. Low Catabolite Levels) Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing & Statistical Analysis LC_MS_Analysis->Data_Processing Comparative_Analysis Comparative Metabolomic Analysis Data_Processing->Comparative_Analysis

Caption: A generalized workflow for the comparative metabolomic analysis of plants.

This guide serves as a foundational resource for researchers investigating the intricate roles of ABA catabolism in plant physiology. The provided data, protocols, and pathway diagrams offer a starting point for designing experiments and interpreting results in this dynamic field of study.

References

A Structural Showdown: 8'-Oxo-6-hydroxydihydrophaseic Acid and its Fellow ABA Catabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances of abscisic acid (ABA) catabolites is crucial for unraveling their precise roles in plant physiology and for the development of novel agrochemicals. This guide provides an objective structural comparison of 8'-Oxo-6-hydroxydihydrophaseic acid and other key ABA catabolites, supported by experimental data and detailed methodologies.

Abscisic acid (ABA), a key phytohormone, governs a plant's response to various environmental challenges. Its endogenous levels are tightly regulated through a balance of biosynthesis and catabolism. The catabolic pathways of ABA lead to a variety of structurally related molecules with often distinct biological activities. Among these, this compound represents a further oxidized derivative within the complex web of ABA degradation. This guide delves into a structural comparison of this compound with other major ABA catabolites, namely phaseic acid (PA) and dihydrophaseic acid (DPA).

Structural Comparison of Key ABA Catabolites

The core structure of ABA is modified through a series of enzymatic reactions, primarily hydroxylations and oxidations, leading to a diverse array of catabolites. The chemical structures of this compound, phaseic acid, and dihydrophaseic acid are presented below for a visual comparison.

Table 1: Structural and Physicochemical Properties of Selected ABA Catabolites

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C₁₅H₂₀O₇312.32Bicyclic structure with an additional hydroxyl group at C-6 and a ketone at C-8' of the dihydrophaseic acid backbone.[1]
Phaseic Acid (PA) C₁₅H₂₀O₅280.32Bicyclic ether structure formed by the cyclization of 8'-hydroxy-ABA. Contains a ketone at C-4'.
Dihydrophaseic Acid (DPA) C₁₅H₂₂O₅282.33A reduction product of phaseic acid, where the ketone at C-4' is reduced to a hydroxyl group.

The structural progression from ABA to these catabolites involves key oxidative steps. The 8'-hydroxylation of ABA is a primary catabolic route, leading to the unstable intermediate 8'-hydroxy-ABA, which spontaneously isomerizes to phaseic acid (PA).[2] PA can then be further reduced to dihydrophaseic acid (DPA).[2] this compound represents a more oxidized form, suggesting a further step in the catabolic cascade, although its exact position in the pathway requires further elucidation.

Experimental Data and Analysis

The identification and quantification of these catabolites are typically achieved through a combination of chromatographic separation and mass spectrometric detection.

Table 2: Comparative Spectroscopic Data of ABA Catabolites

CompoundMass Spectrometry (MS) Data (m/z)Nuclear Magnetic Resonance (NMR) Data (¹H NMR, δ ppm)
This compound [M-H]⁻ at 311.1136 (Calculated for C₁₅H₁₉O₇⁻)Data not yet publicly available.
Phaseic Acid (PA) [M-H]⁻ at 279.1238 (Calculated for C₁₅H₁₉O₅⁻)Characteristic signals for the bicyclic ether structure and the α,β-unsaturated ketone.
Dihydrophaseic Acid (DPA) [M-H]⁻ at 281.1394 (Calculated for C₁₅H₂₁O₅⁻)Absence of the C-4' ketone signal and appearance of a new signal for the C-4' hydroxyl proton compared to PA.

Note: Specific NMR and MS data for this compound are not widely available in the public domain and require further experimental determination.

Experimental Protocols

Extraction and Purification of ABA Catabolites from Plant Tissues

This protocol outlines a general procedure for the extraction and purification of ABA and its catabolites for subsequent analysis.

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Liquid nitrogen

  • Extraction solvent: 80% methanol (B129727) with 1% acetic acid

  • Internal standards (e.g., deuterated ABA, PA, and DPA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Homogenize the powder in pre-chilled extraction solvent containing internal standards.

  • Centrifuge the homogenate at 4°C to pellet cellular debris.

  • Collect the supernatant and concentrate it using a rotary evaporator.

  • Resuspend the concentrate in 1% acetic acid.

  • Condition an SPE cartridge with methanol followed by 1% acetic acid.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1% acetic acid to remove polar impurities.

  • Elute the ABA and its catabolites with methanol or acetone.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of ABA Catabolites

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to separate the catabolites.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each catabolite and internal standard should be optimized.

Signaling Pathways and Logical Relationships

The catabolism of ABA is a critical component of the plant's response to abiotic stress. The conversion of active ABA to its less active or inactive catabolites allows the plant to fine-tune its physiological responses.

ABA_Catabolism_Pathway ABA Abscisic Acid (ABA) OH_ABA 8'-Hydroxy-ABA ABA->OH_ABA CYP707A (8'-Hydroxylation) PA Phaseic Acid (PA) OH_ABA->PA Spontaneous Isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction Oxo_DPA This compound DPA->Oxo_DPA Further Oxidation (Hypothetical) Stress Abiotic Stress (e.g., Drought, Salinity) Stress->ABA Biosynthesis

Caption: Simplified ABA catabolic pathway under abiotic stress.

This diagram illustrates the main oxidative pathway of ABA catabolism, starting from the perception of abiotic stress, which triggers ABA biosynthesis. The subsequent enzymatic conversions lead to the formation of various catabolites. The position of this compound is proposed as a further oxidized product of DPA, though this step requires more definitive experimental validation.

References

A Comparative Analysis of the Bioactivity of 8'-Oxo-6-hydroxydihydrophaseic Acid and Major Plant Hormones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant biology, phytohormones act as crucial signaling molecules, orchestrating a wide array of developmental processes and responses to environmental stimuli. While the roles of major plant hormones like auxins, cytokinins, gibberellins, abscisic acid (ABA), and ethylene (B1197577) are well-established, the bioactivity of their metabolic byproducts remains a subject of ongoing investigation. This guide provides a comparative analysis of the bioactivity of 8'-Oxo-6-hydroxydihydrophaseic acid, a catabolite of abscisic acid, against the well-characterized activities of major plant hormones.

Overview of this compound

This compound is a downstream product of abscisic acid (ABA) catabolism. ABA, a key hormone involved in stress responses and seed dormancy, is oxidatively metabolized to 8'-hydroxy ABA, which is unstable and rapidly isomerizes to phaseic acid (PA). PA is then further converted to dihydrophaseic acid (DPA) and subsequently to other metabolites, including this compound. Generally, these catabolites are considered to be biologically inactive forms of ABA, destined for degradation or conjugation.[1][2] However, some studies suggest that certain ABA catabolites may possess residual or even novel bioactivities.

Comparative Bioactivity Data

Direct quantitative data on the bioactivity of this compound is limited in publicly available literature. However, we can infer its likely activity by examining its precursors, 8'-hydroxy ABA and phaseic acid, in comparison to ABA and other major plant hormones. The general consensus is that the bioactivity of ABA catabolites is significantly lower than that of ABA itself.[1] Any observed activity is often attributed to the potential in vivo conversion of these catabolites back to ABA.

Hormone/MetaboliteBioassaySpeciesObserved Activity (Relative to ABA or Control)Reference
Abscisic Acid (ABA) Inhibition of Seed GerminationArabidopsis thalianaHigh[3]
Stomatal ClosureCommelina communisHigh
Inhibition of Root GrowthVariousHigh
8'-hydroxy ABA Promotion of Oil SynthesisExhibits hormonal activity[4]
Inhibition of Seed GerminationArabidopsis thalianaABA-like bioactivity (open form)[5][6]
Phaseic Acid (PA) Inhibition of Seed GerminationArabidopsis thalianaSubstantially reduced activity compared to ABA[7]
Stomatal ClosureCommelina communisLower activity than ABA
Dihydrophaseic Acid (DPA) Stomatal ClosureVariousBiologically inactive[1]
Inhibition of Seed GerminationArabidopsis thalianaInactive[1]
Auxin (IAA) Promotion of RootingVariousHigh
Cell ElongationVariousHigh
Cytokinin (Zeatin) Promotion of Cell DivisionTobacco PithHigh
Delay of SenescenceVariousHigh
Gibberellin (GA₃) Promotion of Seed GerminationLettuceHigh
Stem ElongationDwarf riceHigh
Ethylene Fruit RipeningTomatoHigh
Triple Response in SeedlingsArabidopsis thalianaHigh

Experimental Protocols

To facilitate further research and standardized comparisons, detailed methodologies for key bioassays are provided below.

Seed Germination Inhibition Assay

Objective: To quantify the inhibitory effect of a compound on seed germination.

Materials:

  • Seeds (e.g., Arabidopsis thaliana, lettuce)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO, ethanol)

  • Control solution (solvent only)

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Place two layers of sterile filter paper in each Petri dish.

  • Apply a known volume (e.g., 5 mL) of the test solution at various concentrations to the filter paper. Include a control group with the solvent alone.

  • Evenly spread a pre-determined number of seeds (e.g., 50-100) on the filter paper in each dish.

  • Seal the Petri dishes with parafilm and place them in a growth chamber under standardized conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).

  • Score germination, defined as the emergence of the radicle, at regular intervals (e.g., every 24 hours) for a period of 7 to 10 days.

  • Calculate the germination percentage for each treatment and concentration.

  • Plot the germination percentage against the log of the concentration to determine the IC₅₀ (the concentration at which 50% of germination is inhibited).

Stomatal Aperture Assay

Objective: To measure the effect of a compound on the opening or closing of stomata.

Materials:

  • Fully expanded leaves from well-watered plants (e.g., Commelina communis, Arabidopsis thaliana)

  • Microscope slides and coverslips

  • Microscope with a calibrated eyepiece or imaging software

  • Incubation buffer (e.g., 10 mM MES-KCl, pH 6.15)

  • Test compounds and control solutions

Procedure:

  • Excise leaves and peel a small section of the abaxial epidermis.

  • Immediately float the epidermal peels in the incubation buffer under light to induce stomatal opening (for closure assays) or in the dark to induce closure (for opening assays).

  • Once stomata have reached the desired state (fully open or closed), transfer the peels to solutions containing different concentrations of the test compound or the control solution.

  • Incubate for a specific period (e.g., 2-3 hours).

  • Mount the epidermal peels on a microscope slide with a drop of the incubation solution and cover with a coverslip.

  • Observe the stomata under a microscope and measure the width and length of the stomatal aperture.

  • Calculate the stomatal aperture (width/length ratio or absolute width) for a significant number of stomata (e.g., 50-100) per treatment.

  • Compare the average stomatal aperture between treatments to determine the effect of the compound.

Root Growth Inhibition Assay

Objective: To assess the inhibitory effect of a compound on primary root elongation.

Materials:

  • Seeds (e.g., lettuce, cress, Arabidopsis thaliana)

  • Square Petri dishes or multi-well plates

  • Agar (B569324) medium (e.g., 0.8% agar in water or a nutrient solution)

  • Test compounds and control solutions

  • Ruler or imaging system for root length measurement

Procedure:

  • Prepare agar plates containing a range of concentrations of the test compound and a control with the solvent only.

  • Sterilize and germinate seeds in the dark on moist filter paper until the radicle emerges.

  • Transfer seedlings of uniform size to the surface of the agar plates, orienting the roots to grow downwards.

  • Place the plates vertically in a growth chamber under controlled conditions.

  • After a set period of growth (e.g., 3-7 days), measure the length of the primary root for each seedling.

  • Calculate the average root length for each treatment and express it as a percentage of the control.

  • Plot the percentage of root growth against the log of the concentration to determine the IC₅₀.

Signaling Pathways

The biological activity of a plant hormone is mediated by its specific signaling pathway. Below are simplified diagrams of the signaling pathways for the major plant hormones, generated using the DOT language for Graphviz.

Abscisic Acid (ABA) Signaling Pathway

ABA_Signaling cluster_inactive In the absence of ABA cluster_active In the presence of ABA ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL Binds PP2C PP2C Phosphatases (e.g., ABI1, ABI2) PYR_PYL->PP2C Inhibits SnRK2 SnRK2 Kinases (e.g., OST1) PP2C->SnRK2 Inhibits ABF ABF/AREB Transcription Factors SnRK2->ABF Activates Ion_Channels Ion Channels (e.g., SLAC1) SnRK2->Ion_Channels Activates Gene_Expression ABA-Responsive Gene Expression ABF->Gene_Expression Regulates Stomatal_Closure Stomatal Closure Ion_Channels->Stomatal_Closure Leads to

Caption: Simplified ABA signaling pathway.

Auxin Signaling Pathway

Auxin_Signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates

Caption: Core nuclear auxin signaling pathway.

Cytokinin Signaling Pathway

Cytokinin_Signaling Cytokinin Cytokinin AHK AHK Receptors (His Kinase) Cytokinin->AHK Binds AHP AHP Proteins (Phosphotransfer) AHK->AHP Phosphorylates ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Phosphorylates ARR_A Type-A ARRs (Negative Regulators) ARR_B->ARR_A Activates Transcription of Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression Activates ARR_A->AHP Inhibits (Negative Feedback)

Caption: Two-component cytokinin signaling pathway.

Gibberellin Signaling Pathway

Gibberellin_Signaling cluster_low_ga Low GA cluster_high_ga High GA GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 Binds DELLA DELLA Proteins (Repressors) GID1->DELLA Binds SCF SCF E3 Ligase DELLA->SCF Targeted by Proteasome 26S Proteasome DELLA->Proteasome Degraded by PIF PIF Transcription Factors DELLA->PIF Represses SCF->DELLA Ubiquitinates Gene_Expression GA-Responsive Gene Expression PIF->Gene_Expression Activates

Caption: Gibberellin signaling through DELLA protein degradation.

Ethylene Signaling Pathway

Ethylene_Signaling cluster_no_ethylene No Ethylene cluster_with_ethylene With Ethylene Ethylene Ethylene ETR1 ETR1/ERS Receptors Ethylene->ETR1 Inactivates CTR1 CTR1 (Kinase) ETR1->CTR1 Activates EIN2 EIN2 CTR1->EIN2 Inhibits EIN3_EIL1 EIN3/EIL1 Transcription Factors EIN2->EIN3_EIL1 Activates (C-terminal fragment) ERF ERF Transcription Factors EIN3_EIL1->ERF Activates Gene_Expression Ethylene-Responsive Gene Expression ERF->Gene_Expression Regulates

Caption: Ethylene signaling pathway in Arabidopsis.

Conclusion

The available evidence strongly suggests that this compound, as a catabolite of abscisic acid, possesses little to no intrinsic bioactivity compared to its parent hormone and other major plant hormones. Its precursors, 8'-hydroxy ABA and phaseic acid, exhibit significantly reduced activity, and dihydrophaseic acid is considered inactive. Any observed biological effects of these catabolites in planta are likely due to their potential conversion back to ABA. In contrast, auxins, cytokinins, gibberellins, and ethylene demonstrate potent and diverse biological activities, each mediated by a distinct and well-defined signaling pathway. Further research employing standardized quantitative bioassays is necessary to definitively characterize the bioactivity profile of this compound and other ABA catabolites to explore any potential, albeit likely subtle, biological roles.

References

Quantitative comparison of 8'-Oxo-6-hydroxydihydrophaseic acid in different plant organs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Abscisic Acid Catabolism

Abscisic acid is a vital phytohormone that regulates key aspects of plant growth, development, and adaptation to environmental stressors. The physiological activity of ABA is tightly controlled by a dynamic balance between its biosynthesis and catabolism. The primary pathway for ABA inactivation is through oxidation, initiated by the enzyme (+)-ABA 8'-hydroxylase, a cytochrome P450 monooxygenase.[1][2] This enzyme converts ABA into the unstable intermediate 8'-hydroxy ABA, which is then rapidly isomerized to phaseic acid.[3] PA can be further metabolized to dihydrophaseic acid.[2] The levels of these catabolites in different plant tissues reflect the localized regulation of ABA signaling.

Quantitative Comparison of ABA and its Catabolites

The following table summarizes representative quantitative data for ABA, PA, and DPA in various plant organs from different species. It is important to note that the absolute concentrations of these compounds can vary significantly depending on the plant species, developmental stage, and environmental conditions.

Plant SpeciesOrganABA (ng/g FW)Phaseic Acid (PA) (ng/g FW)Dihydrophaseic Acid (DPA) (ng/g FW)Reference
Fragaria × ananassa (Strawberry)Fully Red Fruit~450--[4]
Fragaria × ananassa (Strawberry)Small Green Fruit~50--[4]
Glycine max (Soybean)Seed~3000--[5]
Orthosiphon stamineusLeaf---[6]
Orthosiphon stamineusRoot---[6]
Orthosiphon stamineusStem---[6]

Note: The table provides a snapshot of available data. A dash (-) indicates that data for that specific metabolite was not provided in the cited reference.

Experimental Protocols

Accurate quantification of ABA and its catabolites is essential for understanding their physiological roles. The most common and reliable methods involve liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

General Protocol for ABA and Metabolite Quantification via LC-MS/MS:

  • Sample Collection and Preparation: Plant tissues (e.g., leaves, roots, seeds) are harvested and immediately frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a solvent mixture, typically containing an organic solvent (e.g., isopropanol, methanol, or acetone) and water, often with the addition of a weak acid (e.g., acetic acid or formic acid) to improve the extraction of these acidic hormones. An internal standard, usually a deuterated form of the analyte (e.g., d6-ABA), is added at the beginning of the extraction to account for losses during sample preparation and analysis.

  • Purification (Optional but Recommended): The crude extract can be purified to remove interfering compounds. Solid-phase extraction (SPE) is a commonly used technique for this purpose.

  • LC-MS/MS Analysis: The purified extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[7]

    • Chromatographic Separation: The compounds are separated on a reverse-phase C18 column.

    • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analytes. Specific precursor-to-product ion transitions are monitored for each compound and its internal standard.

  • Quantification: The concentration of each analyte in the sample is determined by comparing its peak area to that of the internal standard and referencing a calibration curve generated with authentic standards.[8]

Signaling Pathways and Experimental Workflows

Abscisic Acid Catabolic Pathway

ABA_Catabolism ABA Abscisic Acid (ABA) HO_ABA 8'-Hydroxy ABA (unstable) ABA->HO_ABA (+)-ABA 8'-hydroxylase (CYP707A) PA Phaseic Acid (PA) HO_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA PA Reductase

Caption: The primary catabolic pathway of abscisic acid in plants.

General Experimental Workflow for ABA Metabolite Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Harvest Plant Tissue Freeze Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Solvent & Internal Standard Grind->Extract Purify Purify via SPE (Optional) Extract->Purify LCMS LC-MS/MS Analysis Purify->LCMS Quantify Quantification LCMS->Quantify

Caption: A generalized workflow for the quantification of ABA and its catabolites.

References

Inter-laboratory Comparison of 8'-Oxo-6-hydroxydihydrophaseic Acid Measurements: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical performance for the measurement of abscisic acid (ABA) and its catabolites, with a focus on 8'-Oxo-6-hydroxydihydrophaseic acid. Due to a lack of specific inter-laboratory studies on this compound, this guide presents data from a collaborative trial on the related phytohormone ABA to serve as a benchmark for analytical performance. Detailed experimental protocols and relevant biochemical pathways are also provided.

Data Presentation: A Benchmark for Analytical Performance

The following table summarizes the results of an inter-laboratory validation study for the quantification of abscisic acid (ABA), a precursor to this compound. This data provides a benchmark for the expected precision and accuracy of LC-MS/MS methods for related phytohormones. The study assessed repeatability, within-laboratory reproducibility, and inter-laboratory reproducibility.[1]

ParameterPhytohormoneQC LevelMean Concentration (ng/mL)RSD (%)Error (%)
Repeatability ABALow9.89.9-2.0
Medium49.86.4-0.4
High100.15.30.1
Within-Laboratory Reproducibility ABALow9.98.7-1.1
Medium50.15.90.2
High100.84.80.8
Inter-Laboratory Reproducibility ABALow9.57.5-5.0
Medium48.96.1-2.2
High98.75.5-1.3

Data adapted from Turečková, V. et al. (2014).[1]

Experimental Protocols

The quantification of this compound and other ABA catabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on established methods for ABA and its metabolites. Optimization of specific parameters for this compound is recommended.

1. Sample Preparation and Extraction

A reliable and rapid method for extracting ABA and its catabolites involves the following steps[2]:

  • Homogenization: Lyophilized plant tissue is powdered using high-speed agitation with ceramic beads.

  • Extraction: The powdered tissue is extracted with a solution of acetone, water, and acetic acid (80:19:1, v/v/v). For quantitative analysis, a known amount of a deuterated internal standard (e.g., d6-ABA) is added to the extraction solvent.

  • Purification: The extract is then partially purified using solid-phase extraction (SPE) with a reversed-phase sorbent.

2. LC-MS/MS Analysis

The purified extract is analyzed by LC-MS/MS. The following are typical conditions that can be adapted:

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) in water, both containing a small amount of an acidifier like formic acid, is employed.

    • Flow Rate: A flow rate of 0.2 to 0.5 mL/min is typical.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for ABA and its catabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Workflow for Phytohormone Analysis

G General Workflow for Phytohormone Analysis A Plant Tissue Sampling (e.g., leaves, seeds) B Homogenization (e.g., bead beating) A->B C Extraction with Internal Standard B->C D Solid-Phase Extraction (SPE) Purification C->D E LC-MS/MS Analysis D->E F Data Processing and Quantification E->F

Caption: A generalized workflow for the analysis of phytohormones from plant tissues.

Abscisic Acid Catabolism Pathway

This compound is a catabolite of abscisic acid. The primary catabolic pathway involves a series of oxidation and reduction steps. While the precise enzymatic conversion to this compound is not extensively characterized in the literature, its structure suggests it is a downstream product of dihydrophaseic acid.

Putative Biosynthetic Pathway

G Putative Abscisic Acid Catabolism Pathway ABA Abscisic Acid (ABA) PA Phaseic Acid (PA) ABA->PA Oxidation DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction Target This compound DPA->Target Further Oxidation (Putative)

Caption: A putative pathway for the catabolism of abscisic acid leading to this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 8'-Oxo-6-hydroxydihydrophaseic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 8'-Oxo-6-hydroxydihydrophaseic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling analogous compounds, such as abscisic acid and other plant growth regulators. A conservative approach is recommended to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. When handling this compound in a laboratory setting, the following PPE is mandatory.[1][2][3]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesChemical safety glasses or goggles that provide a complete seal around the eyes are essential to protect against splashes or airborne particles.[3][4][5]
Face ShieldA face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[2] Avoid latex, leather, or fabric gloves as they may not offer adequate protection.[2] Always inspect gloves for tears or punctures before use.
Body Protection Laboratory Coat or CoverallsA long-sleeved lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a liquid-tight spray overall should be considered.[1][2]
Respiratory Protection Dust Mask or RespiratorFor handling the solid form of the compound where dust may be generated, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[4] Ensure good ventilation in the work area.[1]
Foot Protection Closed-Toed ShoesAlways wear closed-toed shoes in a laboratory environment. For situations with a risk of spills, chemical-resistant boots are advisable.[2]

Operational Plan: Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and contamination.

1. Preparation and Weighing:

  • Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.[4]

  • Use dedicated weighing tools (spatulas, weigh boats) and clean them thoroughly after use.

  • Keep the container of the compound tightly sealed when not in use.[6]

2. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the solvent is volatile, prepare the solution within a chemical fume hood.

3. Experimental Use:

  • Clearly label all containers with the compound's name, concentration, and date of preparation.

  • Avoid eating, drinking, or smoking in the laboratory area.[1][6]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][6]

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Wear appropriate PPE during cleanup.[4]

  • Collect the absorbed material into a sealed container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination.

  • Solid Waste:

    • Collect unused solid compound and contaminated disposable materials (e.g., gloves, weigh boats) in a clearly labeled hazardous waste container.

  • Liquid Waste:

    • Do not pour solutions down the drain.[7][8]

    • Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route:

    • All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[7][8]

Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Well-Ventilated Workspace A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Record Data E->F G Segregate Waste (Solid & Liquid) F->G H Clean Workspace & Equipment G->H J Dispose of Waste via Hazardous Waste Program G->J I Doff PPE H->I

Caption: Workflow for handling this compound.

References

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